molecular formula C34H44N8O3 B10817683 JWG-071

JWG-071

カタログ番号: B10817683
分子量: 612.8 g/mol
InChIキー: ACWOMSOYIIVIRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

JWG-071 is a useful research compound. Its molecular formula is C34H44N8O3 and its molecular weight is 612.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOMSOYIIVIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1) or Mitogen-Activated Protein Kinase 7 (MAPK7). While it effectively inhibits the kinase activity of ERK5, its mechanism of action is nuanced by the phenomenon of "paradoxical activation," where inhibitor binding promotes the transcriptional activity of ERK5. This dual effect necessitates a careful and comprehensive understanding for its application in research and therapeutic development. This guide provides a detailed overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: Kinase Inhibition and Paradoxical Transcriptional Activation

This compound acts as a type I ATP-competitive inhibitor of the ERK5 kinase domain. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the canonical kinase signaling cascade. However, a critical aspect of its mechanism is the induction of a conformational change in the ERK5 protein upon binding. This change is believed to expose the nuclear localization signal (NLS) and dissociate the C-terminal transactivation domain (TAD) from the N-terminal kinase domain. Consequently, the inhibitor-bound ERK5 translocates to the nucleus and, despite its kinase activity being inhibited, can act as a transcriptional activator for a specific subset of genes.

This paradoxical activation is a key consideration in interpreting experimental results obtained using this compound and other ERK5 inhibitors. It highlights that the biological outcomes of ERK5 inhibition are a composite of both the suppression of its kinase-dependent signaling and the potentiation of its kinase-independent transcriptional functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Assay Type
ERK5 (MAPK7)88Biochemical Enzyme Assay
LRRK2109Invitrogen Adapta
DCAMKL2223Invitrogen Z-lyte
PLK4328Invitrogen Lanthascreen

Table 2: Cellular Activity of this compound

Cellular TargetIC50 (µM)Cell LineAssay Description
MAPK7 (ERK5) Autophosphorylation0.020 ± 0.003HeLaInhibition of EGF-induced autophosphorylation

Table 3: Selectivity Profile of this compound

TargetSelectivityComparison Compound
BRD4>10-fold improved selectivity for ERK5XMD8-92

Signaling Pathways

Canonical ERK5 Signaling Pathway

The canonical MEK5/ERK5 signaling pathway is activated by various upstream stimuli, including growth factors and stress signals, which converge on MAP3Ks (e.g., MEKK2/3). These kinases then phosphorylate and activate MEK5, the specific upstream activator of ERK5. Activated MEK5, in turn, phosphorylates ERK5 on its TEY motif within the activation loop, leading to the activation of its kinase domain. Kinase-active ERK5 can then phosphorylate a range of cytoplasmic and nuclear substrates to regulate cellular processes like proliferation, survival, and differentiation.

G stimuli Upstream Stimuli (Growth Factors, Stress) map3k MEKK2/3 stimuli->map3k mek5 MEK5 map3k->mek5 erk5_cyto ERK5 (Cytoplasm) mek5->erk5_cyto substrates_cyto Cytoplasmic Substrates erk5_cyto->substrates_cyto erk5_nuc ERK5 (Nucleus) erk5_cyto->erk5_nuc Translocation cellular_response Cellular Response (Proliferation, Survival) substrates_cyto->cellular_response substrates_nuc Nuclear Substrates (e.g., MEF2, c-Myc) erk5_nuc->substrates_nuc substrates_nuc->cellular_response

Caption: Canonical ERK5 signaling cascade.

Mechanism of this compound Action and Paradoxical Activation

This compound inhibits the kinase activity of ERK5. However, its binding also induces a conformational change that promotes the nuclear translocation of ERK5, leading to the activation of its C-terminal transactivation domain (TAD). This results in the transcriptional regulation of a distinct set of genes, a phenomenon termed "paradoxical activation."

G jwg071 This compound erk5_cyto ERK5 (Cytoplasm) jwg071->erk5_cyto kinase_substrates Kinase Substrate Phosphorylation jwg071->kinase_substrates erk5_inhibited This compound-bound ERK5 (Kinase Inactive) erk5_cyto->erk5_inhibited erk5_cyto->kinase_substrates erk5_nuc ERK5 (Nucleus) erk5_inhibited->erk5_nuc Nuclear Translocation gene_transcription Gene Transcription (TAD-mediated) erk5_nuc->gene_transcription inhibition Inhibition activation Activation (Conformational Change)

Caption: this compound mechanism and paradoxical activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases (ERK5, LRRK2, DCAMKL2, PLK4)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • This compound (in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

  • In a 384-well plate, add the kinase, the peptide substrate, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based assay.

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular ERK5 Autophosphorylation Inhibition Assay

Objective: To assess the ability of this compound to inhibit ERK5 activity within a cellular context.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Epidermal Growth Factor (EGF)

  • This compound (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free DMEM for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK5 antibody to confirm equal loading.

  • Quantify the band intensities and normalize the phospho-ERK5 signal to the total-ERK5 signal.

  • Plot the normalized phospho-ERK5 levels against the this compound concentration and determine the IC50 value.

G cell_culture HeLa Cell Culture serum_starvation Serum Starvation cell_culture->serum_starvation jwg071_treatment This compound Treatment serum_starvation->jwg071_treatment egf_stimulation EGF Stimulation jwg071_treatment->egf_stimulation cell_lysis Cell Lysis egf_stimulation->cell_lysis western_blot Western Blot (p-ERK5, total ERK5) cell_lysis->western_blot data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis

Caption: Workflow for cellular ERK5 autophosphorylation assay.

Conclusion

This compound is a valuable research tool for investigating the roles of ERK5. Its primary mechanism of action is the ATP-competitive inhibition of the ERK5 kinase domain. However, the concurrent paradoxical activation of ERK5's transcriptional activity is a critical feature that must be considered in the design and interpretation of experiments. A thorough understanding of this dual mechanism is paramount for leveraging this compound to accurately dissect the complex biology of ERK5 and to explore its therapeutic potential.

The Kinase-Selective Chemical Probe JWG-071: An In-Depth Technical Guide to its ERK5 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention. JWG-071 has emerged as a potent and selective chemical probe for studying the biological functions of ERK5. This document provides a comprehensive technical overview of the ERK5 inhibitory activity of this compound, including its in vitro and in vivo efficacy, selectivity profile, and detailed experimental methodologies.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against ERK5 and a panel of other kinases has been determined using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear view of the compound's potency and selectivity.

Target KinaseAssay PlatformIC50 (nM)Reference
ERK5 (MAPK7) -88 [1]
ERK5 In vitro kinase assay90 [2][3]
LRRK2Invitrogen Adapta109[1]
DCAMKL2Invitrogen Z'-LYTE223[1]
PLK4Invitrogen LanthaScreen328

Cellular Activity of this compound

This compound demonstrates potent inhibition of ERK5-mediated signaling in cellular contexts, leading to anti-proliferative and pro-apoptotic effects in cancer cell lines.

Cell LineAssay TypeEndpointIC50 (µM)Reference
HeLaCellular AssayMAPK7 Autophosphorylation (EGF-induced)0.020 ± 0.003
Ishikawa (Endometrial Cancer)Cytotoxicity AssayCell Viability~2-3
AN3CA (Endometrial Cancer)Cytotoxicity AssayCell Viability~2-3
ARK1 (Endometrial Cancer)Cytotoxicity AssayCell Viability~2-3

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse xenograft models of endometrial cancer have demonstrated the anti-tumor activity of this compound. The compound exhibits a favorable pharmacokinetic profile, supporting its use in in vivo research.

Endometrial Cancer Xenograft Model
  • Cell Line: Ishikawa cells were subcutaneously injected into athymic nude female mice.

  • Treatment: Once tumors reached a volume of 80-100 mm³, mice were treated with this compound.

  • Dosing Regimen: this compound was administered intraperitoneally once daily at a dose of 50 mg/kg for monotherapy or 30 mg/kg for combination therapy studies.

  • Results: Systemic administration of this compound significantly impaired the growth of human endometrial tumor xenografts after 5 or 7 days of treatment. Immunohistochemical analysis of the tumors revealed a significant decrease in the levels of the proliferation marker Ki67 in the this compound treated group, indicating an inhibition of cancer cell proliferation in vivo.

Pharmacokinetic Profile in Mice
  • Oral Bioavailability: 84%

  • Time to Maximum Plasma Concentration (Tmax): 1 hour

  • Half-life (t½): 4.34 hours

Signaling Pathways and Experimental Workflows

ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered pathway initiated by various extracellular stimuli. These signals lead to the activation of MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate the dual-specificity kinase MEK5. MEK5 then specifically phosphorylates the TEY motif in the activation loop of ERK5, leading to its activation. Activated ERK5 can then translocate to the nucleus and phosphorylate a variety of substrates, including transcription factors like MEF2, to regulate gene expression involved in cell proliferation, survival, and differentiation.

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Stress Stimuli Stress Stimuli Stress Stimuli->Receptor Tyrosine Kinases MEKK2_3 MEKK2/3 Receptor Tyrosine Kinases->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P (TEY motif) ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 (active) ERK5_active->ERK5_nucleus Translocation MEF2 MEF2 ERK5_nucleus->MEF2 P Gene_Expression Gene Expression (Proliferation, Survival) MEF2->Gene_Expression

Caption: The ERK5 signaling pathway from extracellular stimuli to nuclear gene expression.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases is determined using in vitro kinase assays. A general workflow for such an assay, for instance, using a time-resolved fluorescence resonance energy transfer (TR-FRET) format like LanthaScreen™, is depicted below.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis JWG071_dilution Prepare serial dilutions of this compound Plate_reagents Dispense this compound, kinase, substrate, and ATP into microplate wells JWG071_dilution->Plate_reagents Kinase_prep Prepare kinase solution Kinase_prep->Plate_reagents Substrate_ATP_prep Prepare substrate and ATP solution Substrate_ATP_prep->Plate_reagents Incubate_reaction Incubate at room temperature to allow for phosphorylation Plate_reagents->Incubate_reaction Add_detection_reagent Add detection solution (e.g., antibody-dye conjugate) Incubate_reaction->Add_detection_reagent Incubate_detection Incubate to allow for binding Add_detection_reagent->Incubate_detection Read_plate Read plate on a suitable microplate reader (e.g., TR-FRET) Incubate_detection->Read_plate Calculate_inhibition Calculate percent inhibition for each this compound concentration Read_plate->Calculate_inhibition Determine_IC50 Determine IC50 value by fitting data to a dose-response curve Calculate_inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cellular Viability (MTT) Assay

The effect of this compound on cancer cell proliferation and viability is commonly assessed using an MTT assay. The workflow for this colorimetric assay is outlined below.

MTT_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization and Readout cluster_data_analysis Data Analysis Seed_cells Seed cells in a 96-well plate Incubate_adhesion Incubate to allow for cell adhesion Seed_cells->Incubate_adhesion Treat_cells Treat cells with various concentrations of this compound Incubate_adhesion->Treat_cells Incubate_treatment Incubate for the desired treatment duration Treat_cells->Incubate_treatment Add_MTT Add MTT reagent to each well Incubate_treatment->Add_MTT Incubate_MTT Incubate to allow for formazan crystal formation Add_MTT->Incubate_MTT Add_solubilizer Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Add_solubilizer Read_absorbance Measure absorbance at ~570 nm using a microplate reader Add_solubilizer->Read_absorbance Calculate_viability Calculate percent cell viability relative to untreated controls Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 value from the dose-response curve Calculate_viability->Determine_IC50

Caption: A typical workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

In Vitro Kinase Assays (General Principles)
  • LanthaScreen™ Kinase Assay (TR-FRET): This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.

    • Reaction Components: Kinase, fluorescein-labeled substrate, ATP, and test compound (this compound) are incubated together.

    • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.

    • Readout: The plate is read on a TR-FRET compatible plate reader, and the ratio of acceptor to donor emission is calculated.

  • Z'-LYTE™ Kinase Assay (FRET): This assay utilizes a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. After the kinase reaction, a site-specific protease is added that only cleaves the non-phosphorylated peptide, disrupting FRET.

    • Reaction Components: Kinase, FRET-peptide substrate, ATP, and this compound are incubated.

    • Detection: A development reagent containing a site-specific protease is added.

    • Readout: The ratio of Coumarin to Fluorescein emission is measured to determine the extent of phosphorylation.

  • Adapta™ Universal Kinase Assay (TR-FRET): This is a universal assay that detects the formation of ADP, a common product of all kinase reactions. It uses a TR-FRET system with a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

    • Reaction Components: Kinase, substrate, ATP, and this compound are incubated.

    • Detection: A detection solution containing EDTA, Eu-anti-ADP antibody, and the AF647-ADP tracer is added. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

    • Readout: The TR-FRET signal is measured on a compatible plate reader.

Cellular Viability MTT Assay
  • Cell Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration typically 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Readout: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle-treated control wells to calculate the percentage of cell viability. IC50 values are determined by fitting the data to a non-linear dose-response curve.

Western Blotting for ERK5 Phosphorylation
  • Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for total ERK5 or phospho-ERK5 (Thr218/Tyr220). Recommended dilutions for total ERK5 antibodies are often 1:1000. For phospho-ERK5, a similar dilution is typically used.

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated ERK5 are typically normalized to the levels of total ERK5.

Conclusion

This compound is a valuable tool for the investigation of ERK5 biology and its role in disease. Its demonstrated potency against ERK5, selectivity over other kinases, and proven efficacy in both cellular and in vivo models make it a robust chemical probe. The detailed methodologies provided in this guide are intended to facilitate the replication and further exploration of this compound's effects on the ERK5 signaling pathway, thereby aiding in the ongoing efforts of cancer research and drug development.

References

JWG-071: A Technical Guide to a Selective ERK5 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JWG-071, a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). It details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies for its synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers in oncology, inflammation, and other fields where the ERK5 signaling pathway is a therapeutic target.

Core Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the pyrimido-benzodiazepinone class of compounds.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 11-(sec-Butyl)-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one[4]
CAS Number 2250323-50-1
Molecular Formula C₃₄H₄₄N₈O₃
Molecular Weight 612.78 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term stability.

Pharmacological Properties and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of ERK5 kinase activity. It exhibits high selectivity for ERK5 over many other kinases, though it also shows activity against Leucine-Rich Repeat Kinase 2 (LRRK2). Notably, this compound was developed to have improved selectivity against the bromodomain-containing protein BRD4, a common off-target of earlier ERK5 inhibitors.

The primary mechanism of action of this compound is the inhibition of the kinase activity of ERK5 (also known as MAPK7). ERK5 is the terminal kinase in a signaling cascade that is typically initiated by various growth factors and cellular stresses. This pathway plays a crucial role in cell proliferation, survival, and differentiation.

Signaling Pathway

The canonical ERK5 signaling pathway, which is inhibited by this compound, is depicted below.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, NGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress Cellular Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (active) ERK5_inactive->ERK5_active activation MEF2 MEF2 ERK5_active->MEF2 phosphorylates cFos c-Fos ERK5_active->cFos activates JWG071 This compound JWG071->ERK5_active inhibits Gene_Expression Gene Expression (Proliferation, Survival) MEF2->Gene_Expression cFos->Gene_Expression

Caption: The ERK5 signaling cascade inhibited by this compound.

In Vitro Activity

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays.

Target KinaseIC₅₀ (nM)Reference(s)
ERK5 88
LRRK2 109
DCAMKL2 223
PLK4 328

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis, characterization, and biological evaluation of this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the pyrimido-benzodiazepinone core, followed by functionalization. A generalized synthetic workflow is presented below. The detailed synthesis is described by Wang et al. (2018).

Synthesis_Workflow Start Starting Materials Step1 Formation of Pyrimido-benzodiazepine Core Start->Step1 Step2 Functionalization of the Core Structure Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification JWG071 This compound Purification->JWG071

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the final compound.

  • Typical System: A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small percentage of a modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

3.2.2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) is a common method for analyzing small molecules like this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure of the compound.

  • Methods: ¹H NMR and ¹³C NMR are used to determine the structure and confirm the identity of the synthesized molecule.

In Vitro Kinase Inhibition Assay
  • Purpose: To determine the potency of this compound against ERK5 and other kinases.

  • Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

  • General Protocol:

    • Recombinant kinase, a suitable substrate (e.g., myelin basic protein for ERK5), and ATP are combined in a reaction buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC₅₀ values are calculated from the dose-response curves.

Cellular Assays

3.4.1. Cell Proliferation Assay

  • Purpose: To evaluate the effect of this compound on the growth of cancer cell lines.

  • Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound.

    • After a specific incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo®) is added to the wells.

    • The absorbance or luminescence is measured, which is proportional to the number of viable cells.

    • GI₅₀ (concentration for 50% growth inhibition) values are determined.

3.4.2. ERK5 Autophosphorylation Assay (Western Blot)

  • Purpose: To confirm the inhibition of ERK5 activity within cells.

  • Principle: Activated ERK5 undergoes autophosphorylation, which can be detected by a shift in its molecular weight on a Western blot.

  • General Protocol:

    • Cells are treated with this compound for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an antibody specific for total ERK5.

    • A shift in the band to a lower apparent molecular weight indicates inhibition of autophosphorylation.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of ERK5. Its selectivity and well-characterized properties make it a powerful tool for target validation and preclinical studies. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with essential experimental methodologies, to facilitate its use in research and drug development. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

References

JWG-071: A Technical Guide to Synthesis, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological characterization of JWG-071, a potent and selective kinase inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The information presented herein is intended to support researchers and drug development professionals in the application and further investigation of this valuable chemical probe.

Core Compound Data

This compound is a second-generation inhibitor of ERK5, demonstrating improved selectivity over bromodomain-containing protein 4 (BRD4) compared to earlier inhibitors such as XMD8-92. It also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2).

PropertyValueReference
Molecular Formula C₃₄H₄₄N₈O₃[1]
Molecular Weight 612.76 g/mol [1][2]
CAS Number 2250323-50-1[1]
Purity >99% (commercially available)[1]

Biological Activity

This compound is a potent inhibitor of ERK5 and LRRK2 with the following reported IC₅₀ values:

TargetIC₅₀ (nM)Reference
ERK5 88
LRRK2 109

Synthesis and Purification

The synthesis of this compound and related analogs with the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core is achieved through a multi-step synthetic route. While a specific, detailed protocol for this compound is not publicly available, the general synthesis for this class of compounds has been described.

Experimental Workflow: Synthesis of the Core Scaffold

The synthesis of the core benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold is a critical process. The following diagram outlines a plausible synthetic workflow based on related compounds.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Substituted Anthranilic Acid C Amide Coupling A->C B Substituted 2-aminopyrimidine B->C D Cyclization C->D E Functional Group Interconversion D->E F Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one Core E->F

Caption: General synthetic workflow for the core scaffold of this compound.

Purification Protocol

Purification of small molecule kinase inhibitors like this compound typically involves standard chromatographic techniques to achieve high purity.

  • Initial Purification: The crude product is often purified by flash column chromatography on silica gel. A gradient of solvents, such as dichloromethane and methanol or ethyl acetate and hexanes, is commonly used to elute the desired compound.

  • Final Purification: High-performance liquid chromatography (HPLC) is employed for the final purification to achieve >99% purity. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

The following diagram illustrates a general purification workflow.

G A Crude Reaction Mixture B Flash Column Chromatography (Silica Gel) A->B C Semi-Pure Product B->C D Reversed-Phase HPLC (C18 Column) C->D E Pure this compound (>99%) D->E F Lyophilization E->F G Final Powdered Product F->G

Caption: General purification workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of ERK5. ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The canonical activation pathway involves a three-tiered system:

  • MAP3K: Mitogen-activated protein kinase kinase kinase (MEKK2 or MEKK3)

  • MAP2K: Mitogen-activated protein kinase kinase 5 (MEK5)

  • MAPK: Extracellular signal-regulated kinase 5 (ERK5)

Upon activation by upstream signals (e.g., growth factors, stress), MEKK2/3 phosphorylates and activates MEK5. MEK5, a dual-specificity kinase, then phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop, leading to the activation of ERK5's kinase function. Activated ERK5 can then translocate to the nucleus and phosphorylate various downstream substrates, including transcription factors, to regulate gene expression involved in cell proliferation, survival, and differentiation.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of ERK5, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.

The following diagram illustrates the ERK5 signaling pathway and the point of inhibition by this compound.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 activates MEK5 MEK5 MEKK2_3->MEK5 phosphorylates & activates ERK5 ERK5 MEK5->ERK5 phosphorylates & activates Downstream_Targets Downstream Substrates (e.g., Transcription Factors) ERK5->Downstream_Targets phosphorylates JWG071 This compound JWG071->ERK5 inhibits Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Targets->Cellular_Response regulates

Caption: The ERK5 signaling pathway and inhibition by this compound.

References

An In-depth Technical Guide on the Target Selectivity Profile of JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of JWG-071, a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5). The document details its inhibitory activity against its primary targets and various off-targets, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Target Selectivity Profile

This compound was developed as a kinase-selective chemical probe for ERK5.[1][2][3][4][5] Its selectivity has been assessed through biochemical enzyme assays and broad kinase panel screening. The quantitative data for its primary targets and key off-targets are summarized in the table below.

TargetAssay TypeIC50 (nM)Notes
ERK5 (MAPK7) Biochemical Enzyme Assay88Primary Target.
LRRK2 Invitrogen Adapta109Significant off-target.
DCAMKL2 Invitrogen Z'-LYTE223Identified as a hit in KinomeScan.
PLK4 Invitrogen LanthaScreen328Identified off-target.
BRD4 ->10-fold selective over ERK5Significantly improved selectivity over previous compounds like XMD17-109.

A comprehensive kinome-wide selectivity analysis was performed using the KinomeScan methodology, screening this compound at a 1 µM concentration against a panel of 468 human kinases. In this extensive screening, only ERK5 and DCAMKL2 were identified as significant hits, with Ambit scores of less than 10%. This indicates a high degree of selectivity for this compound.

Experimental Protocols

The characterization of this compound's target selectivity involved several key experimental methodologies. Below are detailed descriptions of the likely protocols for the cited assays.

2.1. KinomeScan Profiling

The KinomeScan assay from DiscoverX is a competitive binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method with a DNA-tagged antibody.

  • Methodology:

    • Kinases are tagged with a unique DNA barcode and incubated with the immobilized ligand and the test compound (this compound).

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of bound kinase is determined by quantifying the attached DNA barcode via qPCR.

    • The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. An Ambit score, derived from the %Ctrl, is also used to quantify binding affinity.

2.2. LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

  • Methodology:

    • A solution containing the kinase and the Eu-labeled anti-tag antibody is prepared.

    • Serial dilutions of the test compound (this compound) are added to the assay plate.

    • The kinase/antibody mixture is added to the wells containing the test compound.

    • The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • The TR-FRET signal is read on a plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.

2.3. Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.

  • Principle: The assay uses a peptide substrate labeled with two different fluorophores (a FRET pair). When the peptide is not phosphorylated, it is susceptible to cleavage by a development reagent protease, which disrupts FRET. Phosphorylation of the peptide by the kinase protects it from cleavage, thus maintaining the FRET signal.

  • Methodology:

    • The kinase reaction is set up by combining the kinase, the FRET-peptide substrate, and ATP in the presence of varying concentrations of the test compound (this compound).

    • The reaction is allowed to proceed for a specific incubation period.

    • The development reagent is added to the wells, which selectively cleaves the unphosphorylated peptides.

    • After a development incubation period, the fluorescence is measured at two wavelengths (for the donor and acceptor fluorophores).

    • The ratio of the two emission signals is used to calculate the extent of phosphorylation and, consequently, the inhibitory effect of the compound.

2.4. Adapta™ Universal Kinase Assay

The Adapta™ assay is a TR-FRET based immunoassay that quantifies kinase activity by detecting the formation of ADP.

  • Principle: The assay relies on the competition between ADP generated by the kinase reaction and a fluorescently labeled ADP tracer for binding to a Eu-labeled anti-ADP antibody. In the absence of kinase activity (or in the presence of an effective inhibitor), the tracer binds to the antibody, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer, leading to a decrease in the FRET signal.

  • Methodology:

    • The kinase reaction is performed by incubating the kinase, substrate, and ATP with different concentrations of the test inhibitor (this compound).

    • After the kinase reaction, a detection solution containing the Eu-labeled anti-ADP antibody, the Alexa Fluor™ 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

    • The plate is incubated to allow the detection reagents to reach equilibrium.

    • The TR-FRET signal is measured, and the IC50 value is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

3.1. ERK5 Signaling Pathway

This compound is a potent inhibitor of ERK5 (MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various extracellular stimuli, including growth factors and stress, and plays a crucial role in cell proliferation, differentiation, and survival.

ERK5_Signaling_Pathway Stimuli Growth Factors / Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_inactive ERK5 (inactive) Cytoplasm MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (active) Cytoplasm ERK5_inactive->ERK5_active ERK5_nucleus ERK5 (active) Nucleus ERK5_active->ERK5_nucleus translocates Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5_nucleus->Transcription_Factors activates JWG071 This compound JWG071->ERK5_active inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow for Kinase Inhibitor Profiling

The general workflow for determining the selectivity profile of a kinase inhibitor like this compound involves a tiered approach, starting with primary assays against the intended target and followed by broader selectivity screening.

Kinase_Inhibitor_Profiling_Workflow Compound This compound Synthesis & Purification Primary_Assay Primary Biochemical Assay (e.g., Adapta™, Z'-LYTE™) Target: ERK5 Compound->Primary_Assay IC50_Determination IC50 Determination for Primary Target Primary_Assay->IC50_Determination Selectivity_Panel Broad Kinase Selectivity Screening (e.g., KinomeScan - 468 kinases) IC50_Determination->Selectivity_Panel Cellular_Assay Cell-Based Assays (Target Engagement & Phenotypic Effects) IC50_Determination->Cellular_Assay Off_Target_ID Identification of Potential Off-Targets Selectivity_Panel->Off_Target_ID Orthogonal_Assay Orthogonal Confirmatory Assays (e.g., LanthaScreen™) for Hits Off_Target_ID->Orthogonal_Assay IC50_Off_Target IC50 Determination for Confirmed Off-Targets Orthogonal_Assay->IC50_Off_Target IC50_Off_Target->Cellular_Assay Profile_Analysis Comprehensive Selectivity Profile Analysis Cellular_Assay->Profile_Analysis

Caption: A typical workflow for characterizing the selectivity of a kinase inhibitor.

References

The Role of JWG-071 in the MAPK/ERK5 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JWG-071, a selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7). The document details the mechanism of action of this compound within the MAPK/ERK5 signaling pathway, presenting quantitative data on its biochemical and cellular activity, as well as its in vivo efficacy. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound as a tool to investigate the physiological and pathological roles of ERK5. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the concepts discussed.

Introduction to the MAPK/ERK5 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK superfamily in mammals comprises several distinct cascades, most notably the ERK1/2, JNK, p38, and ERK5 pathways.[1] The ERK5 pathway is unique among the MAPK cascades, characterized by the large size of its terminal kinase, ERK5, which contains a distinctive C-terminal transactivation domain.

The canonical activation of the ERK5 pathway begins with the activation of MAPK Kinase Kinase 2 or 3 (MEKK2/3) by upstream stimuli such as growth factors, cytokines, and cellular stress. MEKK2/3 then phosphorylates and activates MAPK Kinase 5 (MEK5). MEK5, in turn, is the specific upstream activator of ERK5, phosphorylating it on threonine and tyrosine residues (Thr218/Tyr220) within the activation loop of the kinase domain.[2] This dual phosphorylation activates ERK5's kinase activity, leading to the phosphorylation of downstream substrates. Activated ERK5 can also autophosphorylate its C-terminal domain, which promotes its translocation to the nucleus. In the nucleus, ERK5 regulates the activity of several transcription factors, including the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and Sap1a, thereby modulating gene expression related to cell survival and proliferation.[1][3]

This compound: A Selective ERK5 Kinase Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of ERK5.[4] It belongs to the diazepinone class of kinase inhibitors. A key feature of this compound is its improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) compared to its predecessor, XMD8-92. This enhanced selectivity is attributed to a steric clash between the sec-butyl group of this compound and the αC-helix of BRD4. However, it is important to note that this compound also exhibits potent inhibitory activity against Leucine-Rich Repeat Kinase 2 (LRRK2).

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro, cellular, and in vivo activity of this compound.

Table 1: In Vitro Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)Reference
ERK5 (MAPK7)Kinase Assay88
LRRK2Kinase Assay109
DCAMKL2Kinase Assay223
PLK4Kinase Assay328
BRD4->10-fold selective over ERK5

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointIC50 (µM)Reference
HeLaAutophosphorylationInhibition of EGF-induced MAPK7 autophosphorylation0.020 ± 0.003
Ishikawa (Endometrial Cancer)Cell ViabilityCytotoxicity~2-3
AN3CA (Endometrial Cancer)Cell ViabilityCytotoxicity~2-3
ARK1 (Endometrial Cancer)Cell ViabilityCytotoxicity~2-3
H460 (NSCLC)Cell ProliferationInhibition of cell growthNot specified

Table 3: In Vivo Efficacy of this compound

Cancer ModelDosingOutcomeReference
Endometrial Cancer Xenograft (Ishikawa cells)30 mg/kg, intraperitoneal40-50% tumor growth inhibition as a single agent. Synergizes with paclitaxel.
Non-Small Cell Lung Cancer (NSCLC) Xenograft (H460 cells)Not specifiedSignificant reduction in tumor burden.

Table 4: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Oral Bioavailability84%
Tmax1 hour
Half-life (t1/2)4.34 hours

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Biochemical Kinase Assay

This protocol is designed to determine the IC50 value of this compound against ERK5.

Materials:

  • Recombinant active ERK5 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the ERK5 enzyme and MBP substrate to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK5 Inhibition in Cells

This protocol is used to assess the ability of this compound to inhibit ERK5 activation in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • Epidermal Growth Factor (EGF)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK5 antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of ERK5 phosphorylation.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., Ishikawa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

MAPK/ERK5 Signaling Pathway

MAPK_ERK5_Pathway cluster_stimuli Upstream Stimuli cluster_downstream Downstream Effectors Growth Factors Growth Factors Cytokines Cytokines MEKK2/3 MEKK2/3 Cytokines->MEKK2/3 Stress Stress Stress->MEKK2/3 MEK5 MEK5 ERK5 ERK5 MEK5->ERK5 P MEF2 MEF2 ERK5->MEF2 P c-Myc c-Myc ERK5->c-Myc P Sap1a Sap1a ERK5->Sap1a P Gene Expression Gene Expression MEF2->Gene Expression c-Myc->Gene Expression Sap1a->Gene Expression Cell Survival Cell Survival Proliferation Proliferation MEKK2/3->MEK5 P This compound This compound This compound->ERK5 Inhibition Gene Expression->Cell Survival Gene Expression->Proliferation

Caption: The MAPK/ERK5 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

JWG071_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Assay IC50 vs ERK5 IC50 vs ERK5 Biochemical Assay->IC50 vs ERK5 Western Blot Western Blot Selectivity Profiling Selectivity Profiling IC50 vs Other Kinases IC50 vs Other Kinases Selectivity Profiling->IC50 vs Other Kinases p-ERK5 Inhibition p-ERK5 Inhibition Western Blot->p-ERK5 Inhibition Xenograft Model Xenograft Model Cell Viability Assay Cell Viability Assay Cytotoxicity IC50 Cytotoxicity IC50 Cell Viability Assay->Cytotoxicity IC50 Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacokinetics Pharmacokinetics Bioavailability, T1/2 Bioavailability, T1/2 Pharmacokinetics->Bioavailability, T1/2

Caption: A typical experimental workflow for characterizing the ERK5 inhibitor this compound.

Conclusion

This compound is a valuable tool for the specific interrogation of the MAPK/ERK5 signaling pathway. Its improved selectivity over BRD4 makes it a superior probe compared to earlier generation inhibitors. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the role of ERK5 in health and disease and aiding in the development of novel therapeutic strategies.

References

The Discovery and Development of JWG-071: A Kinase-Selective Chemical Probe for ERK5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. Its dysregulation has been implicated in various proliferative diseases, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide details the discovery and development of JWG-071, a potent and selective chemical probe for ERK5. This compound emerged from a focused structure-activity relationship (SAR) study aimed at improving the selectivity of a dual kinase/bromodomain inhibitor scaffold. This document provides a comprehensive overview of the SAR, kinase selectivity profiling, and key experimental methodologies employed in the characterization of this compound, along with a detailed visualization of the ERK5 signaling pathway and experimental workflows.

Introduction

The ERK5 signaling pathway is activated by a range of cellular stimuli, including growth factors and stress, and plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Unlike the well-studied ERK1/2 pathway, the development of selective pharmacological tools to investigate ERK5 function has been challenging. Early inhibitors often suffered from off-target effects, particularly against bromodomains, which complicated the interpretation of biological outcomes. This compound was developed to address this need for a more selective ERK5 inhibitor, enabling a clearer understanding of its role in normal physiology and disease.[2]

Discovery and Structure-Activity Relationship (SAR)

This compound was developed through a systematic SAR exploration of a pyrimido-benzodiazepinone scaffold, which was initially identified as a dual inhibitor of kinases and bromodomains. The optimization strategy focused on introducing steric bulk at a specific position (R1) of the scaffold to disrupt binding to the BRD4 bromodomain while maintaining or improving affinity for the ERK5 kinase domain.[2]

The key structural modification leading to this compound was the introduction of a sec-butyl group at the R1 position. This substitution resulted in a significant improvement in selectivity for ERK5 over BRD4.[2] The SAR data for key compounds in this series are summarized in Table 1.

Table 1: Structure-Activity Relationship of Pyrimido-benzodiazepinone Analogs [2]

CompoundR1ERK5 IC50 (nM)LRRK2 IC50 (nM)BRD4 IC50 (nM)
XMD11-50Methyl110120230
This compound sec-Butyl 88 109 >10,000
JWG-115Isopropyl2,100>10,0001,000
JWG-047Ethyl95150500
JWG-069Propyl1202101,200

Kinase Selectivity Profiling

To assess the kinome-wide selectivity of this compound, it was screened against a panel of 468 human kinases at a concentration of 1 µM using the KinomeScan™ methodology. The results demonstrated that this compound is a highly selective inhibitor of ERK5. While it also exhibits potent inhibition of LRRK2, DCAMKL1, and PLK4, its selectivity over the broader kinome is notable. The improved selectivity against BRD4 is a key feature of this chemical probe.

Table 2: In Vitro Kinase and Bromodomain Inhibition Profile of this compound

TargetIC50 (nM)Assay Technology
ERK5 88 Not Specified
LRRK2109Invitrogen Adapta
DCAMKL2223Invitrogen Z-lyte
PLK4328Invitrogen Lanthascreen
BRD4>10,000Not Specified

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general scheme for the pyrimido-benzodiazepinone scaffold. The final step typically involves a Suzuki or Buchwald-Hartwig coupling reaction to introduce the substituted phenylamino group at the C2 position of the pyrimidine ring. The detailed synthetic route can be found in the supplementary information of the primary publication.

In Vitro Kinase Assays

The inhibitory activity of this compound against a panel of kinases was determined using various assay formats, including Invitrogen's Adapta, Z-lyte, and Lanthascreen platforms. These assays typically measure the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 values were calculated from the resulting dose-response curves.

Cellular Target Engagement Assay: MAPK7 Autophosphorylation in HeLa Cells

To confirm that this compound engages ERK5 in a cellular context, its ability to inhibit the autophosphorylation of MAPK7 (ERK5) was assessed in HeLa cells.

  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Serum Starvation and Treatment: Cells were serum-starved for 16-24 hours prior to treatment with various concentrations of this compound for 1 hour.

  • EGF Stimulation: Cells were then stimulated with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes to induce ERK5 activation and autophosphorylation.

  • Cell Lysis and Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-MAPK7 and total MAPK7.

  • Data Analysis: The intensity of the phospho-MAPK7 bands was quantified and normalized to the total MAPK7 levels. The IC50 value was determined from the dose-response curve.

This compound dose-dependently inhibited MAPK7 autophosphorylation induced by EGF in HeLa cells with an IC50 of 0.020 ± 0.003 µM.

In Vivo Efficacy Study: Endometrial Cancer Xenograft Model

The anti-tumor activity of this compound was evaluated in an endometrial cancer xenograft model.

  • Animal Model: Female athymic nude mice were used for the study.

  • Tumor Implantation: Endometrial cancer cells were implanted subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal injection at a specified dose and schedule.

  • Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.

This compound demonstrated tumor-suppressive activity in this endometrial cancer xenograft model.

Mandatory Visualizations

ERK5 Signaling Pathway

ERK5_Signaling_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Stress Cellular Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Nuclear_Translocation Nuclear Translocation ERK5->Nuclear_Translocation JWG071 This compound JWG071->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) Nuclear_Translocation->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: ERK5 Signaling Pathway and Inhibition by this compound

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Profiling_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Start->Biochemical_Assay Kinome_Scan Kinome-wide Selectivity Screening (e.g., KinomeScan) Biochemical_Assay->Kinome_Scan Data_Analysis Data Analysis and SAR Interpretation Biochemical_Assay->Data_Analysis Cellular_Assay Cellular Target Engagement (e.g., p-MAPK7 Western Blot) Kinome_Scan->Cellular_Assay In_Vivo_Study In Vivo Efficacy Studies (e.g., Xenograft Model) Cellular_Assay->In_Vivo_Study In_Vivo_Study->Data_Analysis End Identification of Selective Probe Data_Analysis->End

Caption: General Workflow for Kinase Inhibitor Profiling

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for studying ERK5 biology. Its discovery through rational design, guided by a thorough SAR campaign, has provided the research community with a valuable tool to dissect the roles of ERK5 in health and disease, particularly in the context of cancer. The detailed experimental protocols and characterization data presented in this guide offer a comprehensive resource for scientists seeking to utilize this compound in their own investigations. Further studies on the pharmacokinetic properties and in vivo applications of this compound and its analogs will continue to enhance our understanding of ERK5 as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for JWG-071 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7 or BMK1.[1][2] It also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2), Doublecortin-like kinase 2 (DCAMKL2), and Polo-like kinase 4 (PLK4) in the nanomolar range. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including biochemical kinase inhibition assays and a cell-based assay for measuring ERK5 pathway inhibition.

The ERK5 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway has been implicated in several cancers. This compound serves as a valuable tool for investigating the biological roles of ERK5 and for the development of novel therapeutic agents targeting this kinase.

Data Presentation

The inhibitory activity of this compound against its primary and secondary kinase targets has been quantified using various in vitro kinase assay platforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseAssay PlatformIC50 (nM)
ERK5 (MAPK7)LanthaScreen™88
LRRK2Adapta™109
DCAMKL2Z'-LYTE™223
PLK4LanthaScreen™328

Data sourced from publicly available information.[2]

Signaling Pathway

The ERK5 signaling cascade is a three-tiered pathway initiated by various extracellular stimuli, leading to the activation of downstream transcription factors that regulate gene expression.

ERK5_Signaling_Pathway stimuli Growth Factors (EGF) Stress receptor Receptor Tyrosine Kinase stimuli->receptor mekk23 MEKK2/3 receptor->mekk23 mek5 MEK5 mekk23->mek5 erk5_cytoplasm ERK5 (Inactive) Cytoplasm mek5->erk5_cytoplasm Phosphorylation erk5_nucleus ERK5 (Active) Nucleus erk5_cytoplasm->erk5_nucleus Autophosphorylation & Translocation transcription_factors Transcription Factors (e.g., MEF2, c-Myc) erk5_nucleus->transcription_factors Phosphorylation gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression jwg071 This compound jwg071->erk5_cytoplasm Inhibition ATP-competitive

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assays

The following are representative protocols for determining the IC50 values of this compound against its target kinases using commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

1. ERK5 and PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol.

  • Materials:

    • Recombinant human ERK5 or PLK4 kinase

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound

    • 384-well microplate (white, low-volume)

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a 4X serial dilution of this compound in Kinase Buffer A.

    • Prepare a 2X kinase/antibody mixture containing the kinase (e.g., 10 nM final concentration) and Eu-anti-Tag antibody (e.g., 4 nM final concentration) in Kinase Buffer A.

    • Prepare a 4X tracer solution in Kinase Buffer A at a concentration appropriate for the specific kinase.

    • Add 4 µL of the 4X this compound serial dilution to the wells of the 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

2. LRRK2 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is a representative procedure based on the Adapta™ assay.

  • Materials:

    • Recombinant human LRRK2 kinase

    • LRRKtide substrate

    • Adapta™ Eu-anti-ADP Antibody

    • Alexa Fluor® 647 ADP Tracer

    • Kinase Buffer (e.g., 50 mM Tris pH 8.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • EDTA

    • This compound

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 10 µL kinase reaction, combine LRRK2 kinase, LRRKtide substrate, and this compound in the kinase buffer.

    • Initiate the kinase reaction by adding ATP (e.g., at the Km concentration for LRRK2).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect ADP formation by adding 5 µL of a detection mix containing EDTA, Adapta™ Eu-anti-ADP Antibody, and the Alexa Fluor® 647 ADP Tracer.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the emission ratio and determine the IC50 value for this compound.

3. DCAMKL2 Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)

This protocol is a representative procedure based on the Z'-LYTE™ assay technology.

  • Materials:

    • Recombinant human DCAMKL2 kinase

    • Z'-LYTE™ Peptide Substrate

    • ATP

    • Development Reagent

    • Stop Reagent

    • Kinase Buffer

    • This compound

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 10 µL kinase reaction, combine DCAMKL2 kinase, Z'-LYTE™ Peptide Substrate, and this compound in the kinase buffer.

    • Add ATP to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Development Reagent to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the Stop Reagent.

    • Read the plate on a fluorescence plate reader (Coumarin and Fluorescein channels).

    • Calculate the emission ratio to determine the percent phosphorylation and subsequently the IC50 value for this compound.

Cellular Assay: Inhibition of ERK5 Autophosphorylation in HeLa Cells

This assay measures the ability of this compound to inhibit the autophosphorylation of ERK5 in a cellular context, which is observed as a mobility shift on a Western blot.

  • Materials:

    • HeLa cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Serum-free DMEM

    • Epidermal Growth Factor (EGF)

    • This compound

    • Phosphate Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-ERK5, anti-phospho-ERK5 (or observe band shift with total ERK5 antibody)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells by incubating in serum-free DMEM for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against total ERK5. The phosphorylated form of ERK5 will appear as a slower migrating band (band shift).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the dose-dependent inhibition of the ERK5 band shift by this compound.

Experimental Workflow

The general workflow for evaluating the in vitro activity of this compound involves a series of biochemical and cell-based assays.

JWG071_Workflow start Start: this compound Compound biochemical_assays Biochemical Kinase Assays (TR-FRET: LanthaScreen, Adapta, Z'-LYTE) start->biochemical_assays cellular_assay Cellular Assay (ERK5 Autophosphorylation in HeLa cells) start->cellular_assay erk5_assay ERK5 IC50 biochemical_assays->erk5_assay lrrk2_assay LRRK2 IC50 biochemical_assays->lrrk2_assay dcamkl2_assay DCAMKL2 IC50 biochemical_assays->dcamkl2_assay plk4_assay PLK4 IC50 biochemical_assays->plk4_assay data_analysis Data Analysis (IC50 Determination, Dose-Response Curves) erk5_assay->data_analysis lrrk2_assay->data_analysis dcamkl2_assay->data_analysis plk4_assay->data_analysis western_blot Western Blot Analysis (ERK5 Band Shift) cellular_assay->western_blot western_blot->data_analysis conclusion Conclusion: Characterization of this compound Potency and Cellular Activity data_analysis->conclusion

Caption: A typical experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for JWG-071 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2][3] As an ATP-competitive inhibitor, this compound provides a valuable tool for investigating the intricate roles of the ERK5 signaling pathway in various cellular processes, including cell proliferation, survival, and differentiation.[3] Dysregulation of the ERK5 pathway has been implicated in numerous pathologies, most notably in cancer, making it a compelling target for therapeutic development.[4]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds. The included methodologies cover the assessment of direct target engagement, downstream signaling inhibition, and cellular cytotoxicity.

The MEK5/ERK5 Signaling Pathway

The MEK5/ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. The canonical activation of this pathway begins with upstream stimuli, such as growth factors or stress, which activate MAP3Ks like MEKK2 and MEKK3. These kinases then phosphorylate and activate MEK5, the specific upstream kinase for ERK5. Activated MEK5, in turn, phosphorylates ERK5 on threonine and tyrosine residues within its TEY motif.

Upon activation, ERK5 translocates to the nucleus, where it phosphorylates a variety of downstream substrates, including transcription factors like Myocyte Enhancer Factor 2C (MEF2C), c-Myc, and c-Fos, thereby regulating gene expression. It is crucial to note that some ERK5 inhibitors have been observed to induce a "paradoxical activation" of downstream transcriptional activity. This phenomenon is thought to occur through a conformational change in ERK5 upon inhibitor binding, which exposes its nuclear localization signal and promotes translocation to the nucleus, independent of its kinase activity.

Below is a diagram illustrating the core components of the MEK5/ERK5 signaling pathway.

MEK5_ERK5_Pathway cluster_stimuli Upstream Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Stress Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 (active) ERK5_active->ERK5_nucleus Translocation MEF2C MEF2C ERK5_nucleus->MEF2C P Gene_Expression Gene Expression MEF2C->Gene_Expression JWG071 This compound JWG071->ERK5_inactive Inhibition

Diagram 1: The MEK5/ERK5 Signaling Pathway.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary kinase targets and in a cellular context.

TargetAssay TypeIC50 (nM)Reference
ERK5 (MAPK7)Biochemical88
LRRK2Biochemical109
DCAMKL2Biochemical223
PLK4Biochemical328
MAPK7 (ERK5)Cellular Autophosphorylation (HeLa cells)20

Experimental Protocols

Protocol 1: Inhibition of ERK5 Autophosphorylation in HeLa Cells

This protocol describes an In-Cell Western™ assay to measure the inhibition of Epidermal Growth Factor (EGF)-induced ERK5 autophosphorylation by this compound in HeLa cells. The phosphorylation status of ERK5 is detected by a band shift in a Western blot.

Autophosphorylation_Workflow A 1. Seed HeLa cells in a 96-well plate B 2. Serum starve cells A->B C 3. Pre-incubate with this compound B->C D 4. Stimulate with EGF C->D E 5. Lyse cells and run SDS-PAGE D->E F 6. Western Blot for total ERK5 E->F G 7. Detect phosphorylated ERK5 (band shift) F->G H 8. Quantify and calculate IC50 G->H

Diagram 2: ERK5 Autophosphorylation Assay Workflow.
  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • Serum-free DMEM

  • This compound

  • EGF (Epidermal Growth Factor)

  • 96-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against total ERK5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader or imaging system

  • Cell Seeding:

    • Culture HeLa cells in DMEM with 10% FBS.

    • Seed 15,000 cells per well in a 96-well plate and incubate for 24-48 hours until confluent.

  • Serum Starvation:

    • Carefully aspirate the growth medium.

    • Wash the cells once with PBS.

    • Add 100 µL of serum-free DMEM to each well and incubate for 4-16 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Remove the starvation medium and add the this compound dilutions to the wells.

    • Incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • EGF Stimulation:

    • Add EGF to each well to a final concentration of 20 ng/mL (or a predetermined optimal concentration). Do not add EGF to negative control wells.

    • Incubate for 7.5 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total ERK5 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add a chemiluminescent substrate.

    • Image the blot. The phosphorylated form of ERK5 will appear as a slower-migrating band.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and non-phosphorylated forms of ERK5.

    • Normalize the phosphorylated ERK5 signal to the total ERK5 signal.

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: MEF2C Transcriptional Reporter Assay

This protocol describes a dual-luciferase reporter assay to measure the effect of this compound on MEF2C transcriptional activity, a downstream target of ERK5. This assay utilizes a firefly luciferase reporter construct under the control of MEF2C response elements and a constitutively expressed Renilla luciferase for normalization.

Reporter_Assay_Workflow A 1. Co-transfect cells with MEF2-luciferase and Renilla reporters B 2. Incubate for 24-48 hours A->B C 3. Treat with this compound B->C D 4. Stimulate the ERK5 pathway (optional) C->D E 5. Lyse cells D->E F 6. Measure Firefly and Renilla luciferase activity E->F G 7. Normalize Firefly to Renilla signal F->G H 8. Calculate inhibition and determine IC50 G->H

Diagram 3: MEF2C Reporter Assay Workflow.
  • A suitable cell line (e.g., HEK293T or HeLa)

  • MEF2-responsive firefly luciferase reporter construct

  • Constitutively expressing Renilla luciferase construct (for normalization)

  • Transfection reagent

  • Opti-MEM or other serum-free medium for transfection

  • This compound

  • Pathway activator (e.g., a constitutively active form of MEK5, or EGF if the cells respond)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase assay reagent

  • Luminometer

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect the cells with the MEF2-responsive firefly luciferase reporter and the Renilla luciferase normalization control vector according to the transfection reagent manufacturer's protocol. A 40:1 ratio of reporter to normalization control is a good starting point.

  • Incubation:

    • Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the this compound dilutions and incubate for the desired time (e.g., 6-24 hours).

  • Pathway Stimulation (Optional):

    • If the basal activity of the ERK5 pathway is low, you may need to stimulate it. This can be done by treating the cells with a known activator (e.g., EGF) for a specific duration before lysis.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of MEF2C activity for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay

This protocol provides a general method for determining the IC50 value of this compound in various cell lines using a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).

Viability_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add cell viability reagent D->E F 6. Incubate as per manufacturer's instructions E->F G 7. Measure signal (luminescence or fluorescence) F->G H 8. Normalize data and calculate IC50 G->H

Diagram 4: Cell Viability Assay Workflow.
  • Cell line(s) of interest

  • Appropriate cell culture medium

  • This compound

  • 96-well tissue culture plates (clear for colorimetric assays, white for luminescent assays)

  • Commercially available cell viability assay reagent

  • Plate reader capable of measuring absorbance, fluorescence, or luminescence

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

  • Inhibitor Treatment:

    • After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated and no-cell (background) controls.

  • Incubation:

    • Incubate the plate for a period of 48 to 72 hours at 37°C.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for the cellular characterization of this compound and other inhibitors of the ERK5 signaling pathway. By assessing the direct inhibition of ERK5 phosphorylation, the modulation of downstream transcriptional activity, and the overall effect on cell viability, researchers can gain a comprehensive understanding of their compound's mechanism of action and cellular efficacy. Careful consideration of potential off-target effects and the phenomenon of paradoxical activation is recommended for a thorough interpretation of experimental results.

References

Application Notes and Protocols for JWG-071 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing JWG-071, a selective kinase inhibitor of Extracellular signal-regulated kinase 5 (ERK5), in cell culture experiments. The following sections detail the mechanism of action, recommended concentration ranges, and specific protocols for assessing its effects on cell proliferation, ERK5 signaling, and cellular senescence.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of ERK5 (also known as MAPK7 or BMK1)[1][2]. It also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2)[1][2]. The primary mode of action in cancer cells is the inhibition of the MEK5/ERK5 signaling pathway, which is implicated in promoting cell proliferation, survival, and tumorigenesis[1]. Inhibition of ERK5 by this compound has been demonstrated to induce cell cycle arrest and cellular senescence in various cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its application in cell culture.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
ERK588
LRRK2109

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Cell LineAssay TypeRecommended Concentration RangeTreatment DurationReference
H460 (Lung Cancer)ERK5 Activity (Western Blot)1 - 10 µM7 hours
H460 (Lung Cancer)Cell Proliferation (MTT Assay)1 - 10 µM24 - 72 hours
A375, SK-Mel-5 (Melanoma)Cellular Senescence (SA-β-gal)1 - 5 µM (starting point)48 - 72 hours
A375, SK-Mel-5 (Melanoma)GLI Signaling (Luciferase Assay)1 - 5 µM48 hours

Signaling Pathway

The diagram below illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound.

MEK5_ERK5_Pathway cluster_0 Upstream Activators cluster_1 MEK5/ERK5 Cascade cluster_2 Downstream Effects Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Cytokines Cytokines Cytokines->MEKK2_3 Stress Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates Transcription Factors (e.g., c-Myc, MEF2) Transcription Factors (e.g., c-Myc, MEF2) ERK5->Transcription Factors (e.g., c-Myc, MEF2) Cellular Senescence Cellular Senescence ERK5->Cellular Senescence inhibition leads to Cell Proliferation Cell Proliferation Transcription Factors (e.g., c-Myc, MEF2)->Cell Proliferation Cell Survival Cell Survival Transcription Factors (e.g., c-Myc, MEF2)->Cell Survival JWG071 This compound JWG071->ERK5 inhibits

MEK5/ERK5 signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Assessment of ERK5 Activity in H460 Lung Cancer Cells by Western Blot

This protocol details the steps to assess the dose-dependent effect of this compound on ERK5 phosphorylation.

Experimental Workflow:

Workflow for ERK5 activity assessment.

Materials:

  • H460 lung cancer cell line

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-ERK5

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Plating: Seed H460 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 2.5, 5, and 10 µM) for 7 hours. Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK5 and total ERK5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Protocol 2: Cell Proliferation Assay in H460 Lung Cancer Cells

This protocol describes how to measure the effect of this compound on the proliferation of H460 cells using an MTT assay.

Procedure:

  • Cell Plating: Seed H460 cells in a 96-well plate at a density of 5,000 cells per well.

  • This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Cellular Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Melanoma Cells

This protocol is for detecting cellular senescence in A375 or SK-Mel-5 melanoma cells treated with this compound.

Experimental Workflow:

Workflow for SA-β-galactosidase staining.

Materials:

  • A375 or SK-Mel-5 melanoma cell lines

  • DMEM medium with 10% FBS

  • This compound (stock solution in DMSO)

  • 6-well plates or glass coverslips

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

  • SA-β-gal staining solution (pH 6.0):

    • 1 mg/mL X-gal

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • PBS

Procedure:

  • Cell Plating: Seed A375 or SK-Mel-5 cells in 6-well plates or on glass coverslips.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (a starting concentration of 1-5 µM is recommended) for 48 to 72 hours.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.

    • Incubate the plates at 37°C overnight in a non-CO2 incubator. Protect from light.

  • Imaging and Quantification:

    • The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

    • Capture images and quantify the percentage of blue-stained cells relative to the total number of cells in multiple fields of view.

Note on this compound Preparation and Storage: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to prepare fresh working solutions from the stock for each experiment, as solutions may be unstable with repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

References

Application Notes and Protocols for JWG-071 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JWG-071 is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1] The MEK5/ERK5 signaling pathway is implicated in various cellular processes, including proliferation, survival, and differentiation, and its dysregulation has been linked to the development and progression of several cancers.[2][3][4][5] this compound has demonstrated anti-tumor activity in preclinical models, particularly in endometrial cancer, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the preparation and administration of this compound in mice for in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Model

Treatment GroupDosageAdministration RouteDosing FrequencyTumor Growth Inhibition (%)Reference
This compound (Monotherapy)50 mg/kgIntraperitonealOnce daily~85
This compound (Combination)30 mg/kgIntraperitonealOnce dailyNot specified
Paclitaxel (Combination)15 mg/kgIntraperitonealTwice a weekNot specified

Table 2: In Vitro Potency of this compound

TargetIC₅₀Assay TypeReference
ERK588 nMIn vitro kinase assay
LRRK2109 nMIn vitro kinase assay
BRD4>10-fold less potent than for ERK5Not specified

Pharmacokinetic Data:

Currently, there is limited publicly available pharmacokinetic data for this compound in mice. One source explicitly states "No data" regarding its pharmacokinetics. Researchers are advised to perform their own pharmacokinetic studies to determine parameters such as half-life, bioavailability, and tissue distribution in their specific mouse model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.

    • Vortex the solution thoroughly to ensure it is homogeneous.

  • Prepare this compound stock solution: Dissolve the this compound powder in DMSO to create a concentrated stock solution. The concentration of this stock will depend on the final desired dosing concentration.

  • Prepare the final dosing solution:

    • Add the required volume of the this compound stock solution to the prepared vehicle.

    • For example, to prepare a 2.5 mg/mL solution, add the appropriate amount of this compound to the vehicle.

    • Vortex the final solution extensively to ensure the compound is fully dissolved. The solution should be clear.

  • Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Administration of this compound in an Endometrial Cancer Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous endometrial cancer xenograft model and subsequent treatment with this compound.

Materials and Animals:

  • Female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu)

  • Endometrial cancer cell line (e.g., Ishikawa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • This compound formulation (prepared as in Protocol 1)

  • Calipers for tumor measurement

  • Sterile syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: Culture Ishikawa cells in appropriate medium supplemented with FBS until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in a serum-free medium or PBS.

    • Count the cells and check for viability (should be >95%).

    • Adjust the cell concentration to 4 x 10⁷ cells/mL in cold serum-free medium or PBS. If using Matrigel, resuspend the cells in a 1:1 mixture of medium/PBS and Matrigel.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (containing 4 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors become palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length × width²)/2.

  • Treatment Initiation:

    • When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound via intraperitoneal (IP) injection.

    • For monotherapy, a dose of 50 mg/kg is administered once daily.

    • For combination therapy studies, a dose of 30 mg/kg once daily can be used alongside other agents like paclitaxel.

    • The control group should receive an equivalent volume of the vehicle solution.

  • Monitoring and Endpoint:

    • Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of distress are observed.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Mandatory Visualization

MEK5_ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 Stress_Stimuli Stress Stimuli Stress_Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_n ERK5 ERK5_active->ERK5_n Translocation Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc, NF-κB) ERK5_n->Transcription_Factors P Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Activation Cell_Outcomes Proliferation, Survival, Differentiation Gene_Expression->Cell_Outcomes Leads to JWG_071 This compound JWG_071->ERK5_inactive

Caption: MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

JWG071_Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Culture Endometrial Cancer Cells Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation in Mice Cell_Harvest->Implantation JWG071_Prep 3. Prepare this compound Formulation Treatment 7. Administer this compound (i.p.) JWG071_Prep->Treatment Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice Tumor_Growth->Randomization Randomization->Treatment Monitoring 8. Monitor Treatment Efficacy Treatment->Monitoring Endpoint 9. Euthanize and Excise Tumors Monitoring->Endpoint Data_Analysis 10. Analyze Data Endpoint->Data_Analysis

Caption: Experimental workflow for this compound administration in a mouse xenograft model.

References

Application Notes and Protocols for JWG-071 in Endometrial Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometrial cancer (EC) is the most prevalent gynecologic malignancy in developed nations.[1] While early-stage disease has a favorable prognosis, advanced and recurrent cases present significant therapeutic challenges, highlighting the urgent need for novel targeted therapies.[1] Recent research has identified the MEK5-ERK5 signaling pathway as a promising therapeutic target in EC.[2][3] JWG-071 is a potent and selective small-molecule inhibitor of ERK5, demonstrating significant anti-tumor activity in preclinical models of endometrial cancer.[4]

These application notes provide a comprehensive overview of the use of this compound for studying endometrial cancer, including its mechanism of action, key experimental data, and detailed protocols for its application in in vitro and in vivo studies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK5. It exhibits high selectivity for ERK5 over other kinases, including BRD4. In endometrial cancer, the MEK5-ERK5 pathway is frequently activated by growth factors such as Epidermal Growth Factor (EGF), leading to increased cell proliferation and survival. This compound effectively blocks this pathway, leading to the inhibition of downstream signaling.

The anti-tumor effects of this compound in endometrial cancer are mediated through the downregulation of the NF-κB signaling pathway. Specifically, ERK5 inhibition by this compound leads to a reduction in the expression of NEMO/IKKγ, a critical component of the IκB kinase (IKK) complex. This impairment of the NF-κB pathway results in decreased expression of anti-apoptotic proteins and ultimately induces apoptosis in endometrial cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in endometrial cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀Reference
ERK590 nM
BRD46 µM

Table 2: Cytotoxic Activity of this compound in Endometrial Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | | | Ishikawa | 2-3 | | | AN3CA | 2-3 | | | ARK1 | 2-3 | |

Table 3: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Model

ParameterValueReference
Animal ModelAthymic nude female mice
Cell Line for XenograftIshikawa (4 x 10⁶ cells)
This compound Dosage (Monotherapy)50 mg/kg, once a day, intraperitoneally
This compound Dosage (Combination Therapy)30 mg/kg, once a day, intraperitoneally
Combination AgentPaclitaxel (15 mg/kg, twice a week, intraperitoneally)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its study.

JWG_071_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR MEKK2_3 MEKK2/3 EGFR->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 NEMO NEMO/IKKγ (Transcription) ERK5->NEMO Regulates JWG071 This compound JWG071->ERK5 NFkB NF-κB Pathway (p65/RELA) NEMO->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis JWG_071_Experimental_Workflow start Start: Culture Endometrial Cancer Cell Lines (e.g., Ishikawa, AN3CA) treatment Treat cells with this compound (various concentrations) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V-PI Staining) treatment->apoptosis protein_analysis Protein Expression Analysis (Western Blot for p-ERK5, cleaved Caspase-3, PARP) treatment->protein_analysis colony_formation Colony Formation Assay treatment->colony_formation data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis colony_formation->data_analysis in_vivo In Vivo Xenograft Study (if required) in_vivo->data_analysis data_analysis->in_vivo end End data_analysis->end

References

Application Notes and Protocols: JWG-071 in Melanoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JWG-071, a selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), in the context of melanoma research. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the ERK5 signaling pathway in melanoma.

Introduction

Melanoma remains a significant clinical challenge due to its high metastatic potential and resistance to conventional therapies. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers, including melanoma. While the role of the ERK1/2 pathway is well-established and targeted therapeutically, the MEK5/ERK5 pathway has emerged as another important contributor to melanoma progression. This compound is a potent and selective inhibitor of ERK5 kinase activity, making it a valuable tool for elucidating the role of ERK5 in melanoma and exploring its potential as a therapeutic target.

Mechanism of Action

This compound exerts its anti-melanoma effects primarily through the induction of cellular senescence, a state of irreversible cell cycle arrest, rather than apoptosis. This process is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21. By inhibiting ERK5, this compound disrupts a signaling cascade that supports melanoma cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and other relevant ERK5 inhibitors in melanoma research.

Inhibitor Target IC50 Cell Line Assay Type Reference
This compoundERK588 nM-Kinase Assay[1]
This compoundLRRK2109 nM-Kinase Assay[1]
XMD8-92ERK5IC50 values available in referenceA375, SK-Mel-5, SSM2c, M26cProliferation Assay (72h)[2]
BIX02189MEK5IC50 values available in referenceA375, SK-Mel-5, SSM2c, M26cProliferation Assay (72h)[2]
Experiment Cell Lines Treatment Observation Reference
Cellular SenescenceSK-Mel-5, A375, SSM2cERK5 knockdown20-30% increase in SA-β-Gal positive cells[3]
Cellular SenescenceMelanoma Cells5 µmol/L XMD8-92 for 72hSignificant increase in SA-β-Gal positive cells
Cell Cycle AnalysisA375, SK-Mel-55 µM XMD8-92 for 48hG0/G1 and S phase arrest
Cell Cycle AnalysisSSM2c, M26c5 µM XMD8-92 for 48hG0/G1 and S phase arrest

Signaling Pathways

The inhibition of ERK5 by this compound triggers a signaling cascade leading to cellular senescence in melanoma cells. Furthermore, the MEK5/ERK5 pathway has been shown to interact with the Hedgehog/GLI signaling pathway, which is also implicated in melanoma growth.

ERK5_Senescence_Pathway JWG071 This compound ERK5 ERK5 JWG071->ERK5 inhibits p21 p21 ERK5->p21 represses Proliferation Melanoma Cell Proliferation ERK5->Proliferation promotes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Senescence Cellular Senescence CellCycleArrest->Senescence leads to Senescence->Proliferation blocks

This compound induced senescence pathway in melanoma.

ERK5_Hedgehog_Pathway MEK5 MEK5 ERK5 ERK5 MEK5->ERK5 activates GLI1_2 GLI1 / GLI2 ERK5->GLI1_2 activates HH_Targets Hedgehog Target Genes (e.g., PTCH1, HIP1) GLI1_2->HH_Targets promotes transcription of Proliferation Melanoma Cell Proliferation HH_Targets->Proliferation support JWG071 This compound JWG071->ERK5 inhibits

Crosstalk between MEK5/ERK5 and Hedgehog/GLI pathways.

Experimental Protocols

Protocol 1: In Vitro Treatment of Melanoma Cells with this compound

This protocol outlines the general procedure for treating melanoma cell lines with this compound to assess its effects on cell viability and signaling pathways.

Materials:

  • Melanoma cell lines (e.g., A375, SK-Mel-5, SSM2c)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Bradford assay reagent or equivalent for protein quantification

Procedure:

  • Cell Seeding: Seed melanoma cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the desired concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability (Optional): At the end of the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Protein Lysate Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay or a similar method.

  • Western Blot Analysis: Analyze the protein lysates by Western blotting to assess the levels of total and phosphorylated ERK5, p21, and other proteins of interest.

Protocol 2: Cellular Senescence Assay (SA-β-Galactosidase Staining)

This protocol describes the detection of cellular senescence in melanoma cells treated with this compound using the Senescence-Associated β-Galactosidase (SA-β-Gal) staining method.

Materials:

  • Melanoma cells cultured on glass coverslips or in multi-well plates

  • This compound

  • PBS

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • Staining Solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Cell Treatment: Treat melanoma cells with this compound or vehicle control as described in Protocol 1 for the desired duration (e.g., 72 hours).

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the freshly prepared Staining Solution to the cells, ensuring the cells are completely covered.

  • Incubation: Incubate the cells at 37°C (without CO2) overnight in a sealed container to prevent evaporation.

  • Observation: The following day, observe the cells under a light microscope. Senescent cells will be stained blue.

  • Quantification: To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view.

Protocol 3: Western Blot Analysis

This protocol provides a general workflow for analyzing protein expression and phosphorylation status in melanoma cells treated with this compound.

Materials:

  • Protein lysates from this compound treated and control cells (from Protocol 1)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERK5, anti-phospho-ERK5, anti-p21, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) CellCulture Melanoma Cell Culture (e.g., A375, SK-Mel-5) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability Senescence Senescence Assay (SA-β-Gal Staining) Treatment->Senescence WesternBlot Western Blot Analysis (p-ERK5, p21, etc.) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Xenograft Melanoma Xenograft Model (e.g., in nude mice) InVivoTreatment This compound Administration (e.g., i.p. injection) Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (Ki-67, p21) TumorMeasurement->IHC

Workflow for investigating this compound in melanoma.

Conclusion

This compound is a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway in melanoma. The provided application notes and protocols offer a framework for studying its mechanism of action and therapeutic potential. Further research, particularly in generating more extensive quantitative data on this compound's effects in various melanoma subtypes and in vivo models, will be crucial for advancing our understanding and potentially translating these findings into novel therapeutic strategies for melanoma patients.

References

Application Notes and Protocols: JWG-071 for HER2+ Breast Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] In the context of HER2-positive (HER2+) breast cancer, ERK5 has emerged as a critical mediator of therapeutic resistance to anti-HER2 agents such as lapatinib.[2] Upregulation of the HER2 signaling pathway leads to constitutive activation of ERK5, which in turn promotes cell proliferation and survival.[2] this compound offers a targeted approach to counteract this resistance mechanism, making it a valuable tool for basic research and preclinical drug development in HER2+ breast cancer.

These application notes provide a comprehensive overview of the use of this compound in HER2+ breast cancer studies, including its mechanism of action, and detailed protocols for key in vitro experiments.

Mechanism of Action

In HER2+ breast cancer cells, particularly those resistant to HER2 inhibitors, the MEK5/ERK5 signaling pathway is often constitutively active. This leads to the phosphorylation of downstream targets, including the Retinoblastoma protein (Rb). Phosphorylated Rb (p-Rb) is inactive, allowing the cell to progress from the G1 to the S phase of the cell cycle, thereby promoting proliferation.[2][3]

This compound inhibits the kinase activity of ERK5. This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb sequesters the E2F transcription factor, halting the cell cycle in the G1 phase and preventing DNA replication. This G1 cell-cycle arrest sensitizes resistant HER2+ breast cancer cells to the anti-proliferative effects of HER2 inhibitors like lapatinib.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds
CompoundTargetIC50 (nM)Cell LineReference
This compound ERK5 88 Biochemical Assay
This compoundLRRK2109Biochemical Assay
LapatinibHER2/EGFR46BT-474
LapatinibHER2/EGFR79SK-BR-3
Table 2: Effect of JWG-045 (an ERK5 Inhibitor) and Lapatinib on Cell Viability in HER2+ Breast Cancer Cell Lines
Cell LineTreatmentConcentration% Reduction in Cell Number (compared to DMSO control)
BT474JWG-0453 µM~30-35%
BT474-LR (Lapatinib-Resistant)JWG-0453 µM~30-35%
SK-BR-3JWG-0453 µMNo significant impact
MDA-MB-453JWG-0453 µMNo significant impact
MDA-MB-361JWG-0453 µM~25%
BT474-LR (Lapatinib-Resistant)Lapatinib500 nM~40-45%
MDA-MB-453Lapatinib500 nM~40-45%
MDA-MB-361Lapatinib500 nM~40-45%
BT474-LR (Lapatinib-Resistant)JWG-045 + Lapatinib3 µM + 500 nMSignificantly enhanced reduction
MDA-MB-453JWG-045 + Lapatinib3 µM + 500 nMSignificantly enhanced reduction
MDA-MB-361JWG-045 + Lapatinib3 µM + 500 nMSignificantly enhanced reduction

Data is extrapolated from "Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition". JWG-045 is a close analog of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (Crystal Violet)

This protocol is for assessing the effect of this compound, alone or in combination with a HER2 inhibitor like lapatinib, on the viability of adherent HER2+ breast cancer cells.

Materials:

  • HER2+ breast cancer cell lines (e.g., BT-474, SK-BR-3, and their lapatinib-resistant derivatives)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lapatinib

  • DMSO (vehicle control)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • 33% Acetic Acid

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and lapatinib in complete growth medium. A final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds (this compound alone, lapatinib alone, or the combination). Include a vehicle control (DMSO).

  • Incubate the plates for 6-9 days.

  • After incubation, gently wash the cells twice with PBS.

  • Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

  • Wash the wells with water until the water runs clear.

  • Air dry the plates completely.

  • Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for p-Rb and ERK5

This protocol is to detect changes in the phosphorylation status of Rb and the expression of total ERK5 in response to treatment with this compound.

Materials:

  • HER2+ breast cancer cells

  • 6-well plates

  • This compound and Lapatinib

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Rabbit anti-Rb

    • Rabbit anti-ERK5

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 3 µM), lapatinib (e.g., 500 nM), or a combination for 24 hours. Include a DMSO control.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the cell cycle distribution of HER2+ breast cancer cells following treatment with this compound.

Materials:

  • HER2+ breast cancer cells

  • 6-well plates

  • This compound and Lapatinib

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 3 µM), lapatinib (e.g., 500 nM), or a combination for 24 hours.

  • Harvest cells by trypsinization and collect by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 MEK5 MEK5 HER2->MEK5 Activates ERK5 ERK5 MEK5->ERK5 Phosphorylates Rb_P p-Rb (Inactive) ERK5->Rb_P Phosphorylates JWG071 This compound JWG071->ERK5 Inhibits E2F E2F Rb_P->E2F Releases Rb Rb (Active) Rb->E2F Sequesters G1_S G1-S Transition E2F->G1_S Promotes Experimental_Workflow cluster_assays Downstream Assays start Seed HER2+ Breast Cancer Cells treatment Treat with this compound +/- Lapatinib start->treatment viability Cell Viability Assay (Crystal Violet) treatment->viability western Western Blot (p-Rb, ERK5) treatment->western cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle Logical_Relationship JWG071 This compound Treatment ERK5_inhibition ERK5 Inhibition JWG071->ERK5_inhibition Rb_dephosphorylation Decreased Rb Phosphorylation ERK5_inhibition->Rb_dephosphorylation G1_arrest G1 Cell Cycle Arrest Rb_dephosphorylation->G1_arrest Synergy Synergistic Anti-proliferative Effect with Lapatinib G1_arrest->Synergy

References

Application Notes and Protocols for JWG-071 Cellular Senescence Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, development, and aging. The induction of senescence in cancer cells is a promising therapeutic strategy. JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1] While this compound is primarily known as an ERK5 inhibitor, emerging evidence suggests that targeting the ERK5 signaling pathway can induce cellular senescence, making this compound a valuable tool for studying this process and for potential therapeutic development.

These application notes provide a detailed protocol for inducing and quantifying cellular senescence using this compound, along with a proposed mechanism of action and supporting data presentation.

Proposed Mechanism of Action of this compound in Cellular Senescence

This compound exerts its pro-senescence effects through the inhibition of ERK5. ERK5 is a key regulator of cell proliferation and survival, and its signaling cascade is involved in the progression of the cell cycle.[2][3] Inhibition of ERK5 by this compound is hypothesized to disrupt these processes, leading to cell cycle arrest and the induction of a senescent phenotype. A key mediator in this process is the cyclin-dependent kinase inhibitor p21.[4][5]

The proposed signaling pathway is as follows:

  • This compound inhibits ERK5: this compound binds to and inhibits the kinase activity of ERK5.

  • Upregulation of p53 activity: Inhibition of ERK5 can lead to an increase in the transcriptional activity of the tumor suppressor protein p53.

  • Induction of p21: Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). p21 plays a critical role in mediating cell cycle arrest in response to various stimuli.

  • Cell Cycle Arrest: p21 inhibits the activity of cyclin-dependent kinases (CDKs), primarily CDK2 and CDK4/6, which are essential for the G1/S and G2/M transitions of the cell cycle. This inhibition leads to the dephosphorylation of the Retinoblastoma protein (pRB), which in turn blocks E2F transcription factors and halts cell cycle progression.

  • Induction of Senescence: The sustained cell cycle arrest, mediated by the p53/p21 pathway, triggers the establishment of the senescent phenotype. This is characterized by distinct morphological changes, expression of the Senescence-Associated β-galactosidase (SA-β-gal) enzyme, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP).

Visualization of Proposed this compound Signaling Pathway

JWG071_Pathway Proposed Signaling Pathway of this compound Induced Cellular Senescence JWG071 This compound ERK5 ERK5 JWG071->ERK5 Inhibition p53 p53 ERK5->p53 Inhibition p21 p21 (CDKN1A) p53->p21 Induction CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibition CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibition pRB pRB CDK4_6_CyclinD->pRB Phosphorylation CDK2_CyclinE->pRB Phosphorylation E2F E2F pRB->E2F Inhibition CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Activation Senescence Cellular Senescence CellCycle->Senescence Arrest leads to JWG071_Workflow Experimental Workflow for this compound Cellular Senescence Assay start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment assay_split treatment->assay_split sa_beta_gal SA-β-gal Staining assay_split->sa_beta_gal viability Cell Viability Assay (e.g., MTT) assay_split->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) assay_split->cell_cycle quant_sa_beta_gal Quantify % of SA-β-gal positive cells sa_beta_gal->quant_sa_beta_gal quant_viability Measure cell viability viability->quant_viability quant_cell_cycle Determine cell cycle distribution cell_cycle->quant_cell_cycle data_analysis Data Analysis and Interpretation quant_sa_beta_gal->data_analysis quant_viability->data_analysis quant_cell_cycle->data_analysis

References

Application Notes and Protocols for Western Blot Analysis of p-ERK5 Following JWG-071 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] The ERK5 pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer.[3]

JWG-071 is a potent, kinase-selective chemical probe that targets ERK5. It inhibits ERK5 with an IC50 value of 88 nM. Understanding the effect of this compound on the phosphorylation of ERK5 is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting this pathway. This document provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated ERK5 (p-ERK5) in cell lysates following treatment with this compound.

Signaling Pathway Overview

The ERK5 signaling pathway is a three-tiered cascade initiated by upstream stimuli that activate MEKK2 or MEKK3. These kinases then phosphorylate and activate MEK5, which in turn specifically phosphorylates ERK5 at Threonine 218 and Tyrosine 220 (Thr218/Tyr220) in the activation loop, leading to its activation. Activated p-ERK5 can then translocate to the nucleus to regulate the activity of various transcription factors. This compound acts as an ATP-competitive inhibitor of ERK5, blocking its kinase activity and subsequent downstream signaling.

ERK5_Pathway cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Cellular Stress Cellular Stress Cellular Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P (Thr218/Tyr220) Transcription Factors Transcription Factor Activation ERK5->Transcription Factors P Cellular Response Cell Proliferation, Survival, etc. Transcription Factors->Cellular Response JWG071 This compound JWG071->ERK5

Caption: The ERK5 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HeLa, NIH/3T3) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): To reduce basal levels of p-ERK5, serum-starve the cells for 12-24 hours prior to stimulation.

  • Stimulation (Optional): To induce ERK5 phosphorylation, treat cells with a known activator, such as epidermal growth factor (EGF) or sorbitol, for a predetermined time (e.g., 15-30 minutes).

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 1-2 hours). Include a DMSO-only vehicle control.

Lysate Preparation
  • Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Western Blot Protocol
  • Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples into the wells of a 10% SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation (p-ERK5): Incubate the membrane with a primary antibody specific for phospho-ERK5 (Thr218/Tyr220) (e.g., from Cell Signaling Technology, #3371) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK5: To normalize the p-ERK5 signal, the membrane can be stripped and re-probed for total ERK5.

    • Incubate the membrane in a stripping buffer (e.g., a glycine-based buffer) for 15-30 minutes.

    • Wash the membrane thoroughly with TBST.

    • Block the membrane again with 5% BSA/TBST for 1 hour.

    • Incubate with a primary antibody for total ERK5 overnight at 4°C.

    • Repeat steps 6-9 to detect total ERK5.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Reprobing Re-probing (Total ERK5) Stripping->Reprobing Quant_Analysis Quantitative Analysis Reprobing->Quant_Analysis Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Approach cluster_outcome Expected Outcome Hypothesis This compound inhibits ERK5 kinase activity Treatment Treat cells with this compound Hypothesis->Treatment Western_Blot Perform Western blot for p-ERK5 and Total ERK5 Treatment->Western_Blot Observation Dose-dependent decrease in p-ERK5 levels Western_Blot->Observation Conclusion Confirmation of this compound's inhibitory effect on ERK5 phosphorylation Observation->Conclusion

References

Troubleshooting & Optimization

JWG-071 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of JWG-071, a selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-competitive kinase inhibitor. It is highly selective for ERK5 (also known as MAPK7) and is widely used as a chemical probe to study its biological functions. This compound has been shown to inhibit ERK5 with an IC50 of 88 nM. It also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 109 nM.[1][2]

Q2: What are the known off-target effects of this compound?

A2: Besides ERK5 and LRRRK2, this compound has shown activity against other kinases such as DCAMKL2 (IC50 of 223 nM) and PLK4 (IC50 of 328 nM).[3] It was developed as an analog of XMD8-92 with improved selectivity against bromodomains, particularly BRD4.[4][5] However, researchers should remain aware of its potential effects on these other kinases when interpreting experimental results.

Q3: How should I store this compound powder and stock solutions?

A3: this compound as a powder is stable for extended periods when stored under appropriate conditions. For solutions, it is strongly recommended to prepare them fresh for each experiment due to their inherent instability.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: this compound solutions are known to be unstable. While specific degradation kinetics are not widely published, it is consistently recommended to prepare solutions fresh before use and to avoid repeated freeze-thaw cycles. For in vivo experiments, working solutions should be used on the same day they are prepared.

Troubleshooting Guides

Solubility Issues

Problem: this compound powder is not dissolving in my chosen solvent.

  • Question: I am having trouble dissolving this compound powder in DMSO for my stock solution. What should I do? Answer: this compound is reported to be highly soluble in DMSO (up to 100 mg/mL). If you are experiencing difficulties, try the following:

    • Gentle Warming: Warm the solution in a water bath at 37°C for a short period.

    • Vortexing: Vigorously vortex the solution.

    • Sonication: Use a bath sonicator to aid dissolution. This can help break up any small aggregates of the compound.

Problem: My this compound solution precipitates upon dilution into aqueous buffer or cell culture medium.

  • Question: When I dilute my DMSO stock of this compound into my aqueous assay buffer, a precipitate forms immediately. How can I prevent this? Answer: This indicates that the aqueous solubility of this compound has been exceeded. Here are some strategies to address this:

    • Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your experiment.

    • Pre-warm Media: Always pre-warm your aqueous buffer or cell culture media to 37°C before adding the DMSO stock. Adding a cold stock to warmer media can cause the compound to precipitate.

    • Use Co-solvents or Surfactants (for in vivo formulations): The provided in vivo formulations for this compound include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility. While not always suitable for in vitro assays, these can be essential for animal studies.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.

Stability Issues

Problem: I am observing inconsistent results or a loss of activity with my this compound treatment over time.

  • Question: My experimental results with this compound are not reproducible. Could this be a stability issue? Answer: Yes, the known instability of this compound in solution is a likely cause of inconsistent results.

    • Prepare Fresh Solutions: Always prepare your working dilutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.

    • Minimize Incubation Time: If possible, design your experiments with the shortest necessary incubation time to reduce the impact of degradation.

    • Avoid Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.

Data Presentation

Solubility Data
SolventConcentrationNotes
DMSO100 mg/mL (163.20 mM)May require sonication to fully dissolve.
In vivo Formulation 1≥ 2.5 mg/mL (4.08 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In vivo Formulation 2≥ 2.5 mg/mL (4.08 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).
In vivo Formulation 3≥ 2.5 mg/mL (4.08 mM)10% DMSO, 90% Corn Oil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, bath sonicator.

  • Procedure: a. Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 0.61276 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied. e. Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of In Vivo Formulation 1
  • Materials: 25 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O), sterile tubes.

  • Procedure (for 1 mL of final solution): a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to bring the final volume to 1 mL and mix well. e. Use this formulation on the same day it is prepared.

Visualizations

ERK5 Signaling Pathway

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (EGF, FGF, etc.) RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Stress Stress (Oxidative, Osmotic) MEKK2_3 MEKK2/3 Stress->MEKK2_3 Cytokines Cytokines Cytokines->MEKK2_3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (active) ERK5_inactive->ERK5_active RSK RSK ERK5_active->RSK phosphorylates SGK SGK ERK5_active->SGK phosphorylates ERK5_nuc ERK5 (active) ERK5_active->ERK5_nuc translocates JWG071 This compound JWG071->ERK5_inactive inhibits phosphorylation MEF2 MEF2 ERK5_nuc->MEF2 phosphorylates cMyc c-Myc ERK5_nuc->cMyc phosphorylates cFos c-Fos ERK5_nuc->cFos phosphorylates GeneExpression Gene Expression (Proliferation, Survival, Differentiation) MEF2->GeneExpression cMyc->GeneExpression cFos->GeneExpression Solubility_Troubleshooting Start Start: This compound Precipitation Observed Check_Stock Is the DMSO stock fully dissolved? Start->Check_Stock Dissolve_Stock Action: Use sonication and/or gentle warming (37°C) Check_Stock->Dissolve_Stock No Check_Dilution Precipitation upon dilution into aqueous buffer? Check_Stock->Check_Dilution Yes Dissolve_Stock->Check_Stock Lower_Conc Strategy 1: Lower the final concentration Check_Dilution->Lower_Conc Yes Success Success: Solution is clear Check_Dilution->Success No Prewarm Strategy 2: Pre-warm aqueous buffer to 37°C Lower_Conc->Prewarm Serial_Dilute Strategy 3: Perform serial dilution Prewarm->Serial_Dilute Serial_Dilute->Success Reassess If still precipitating, reassess experimental concentration requirements Serial_Dilute->Reassess

References

Technical Support Center: JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing fresh solutions of JWG-071. This guide includes detailed protocols, troubleshooting advice, and essential chemical and biological information to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2][3][4][5] It functions as an ATP-competitive kinase inhibitor. This compound also shows inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2). Its selectivity for ERK5 over BRD4 is a notable characteristic.

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 2250323-50-1
Molecular Formula C₃₄H₄₄N₈O₃
Molecular Weight 612.76 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)

Q3: How should solid this compound be stored?

A3: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept at 2-8°C.

Q4: How stable are this compound solutions?

A4: Solutions of this compound are generally considered unstable and it is highly recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 year to minimize freeze-thaw cycles. A stock solution in DMSO at 4°C is stable for up to 2 weeks.

Experimental Protocols

Preparing a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 6.13 mg of this compound (Molecular Weight: 612.76 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to aid the process.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.

Preparing a this compound Working Solution for In Vivo Studies

The following are example protocols for preparing this compound for in vivo administration. The final concentration and vehicle composition may need to be optimized for your specific experimental model.

Protocol 1: PEG300, Tween-80, and Saline Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add the solvents in the following order, ensuring complete mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL DMSO stock solution

    • 50 µL of Tween-80

    • 450 µL of Saline (0.9% w/v NaCl in sterile water)

  • This will result in a final solution with a this compound concentration of 2.5 mg/mL (4.08 mM) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: SBE-β-CD in Saline Formulation

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline.

  • To prepare the final formulation, add the solvents in the following order:

    • 90% of the 20% SBE-β-CD in saline solution

    • 10% of the this compound DMSO stock solution

  • This formulation can achieve a solubility of ≥ 2.5 mg/mL (4.08 mM).

Protocol 3: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO.

  • Add the solvents in the following order:

    • 90% Corn Oil

    • 10% of the this compound DMSO stock solution

  • This formulation can achieve a solubility of ≥ 2.5 mg/mL (4.08 mM).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer This compound has low aqueous solubility. The organic solvent from the stock solution is not sufficient to maintain solubility in the aqueous working solution.First, try to pre-warm both the stock solution and the aqueous buffer to 37°C before mixing. If precipitation persists, consider using a formulation with solubilizing agents such as PEG300, Tween-80, or cyclodextrins. It is also recommended to first dilute the DMSO stock in DMSO to an intermediate concentration before adding it to the aqueous medium.
Inconsistent experimental results Degradation of this compound in solution.Always prepare fresh solutions of this compound for each experiment. If a stock solution must be used, ensure it has been stored properly in aliquots at -80°C and has not undergone multiple freeze-thaw cycles.
Difficulty dissolving the powder Insufficient mixing or low temperature.Vortex the solution for an extended period. Gentle heating (e.g., in a 37°C water bath) or sonication can significantly aid in the dissolution of this compound.
Phase separation in the final formulation Immiscibility of the solvent components.Ensure the solvents are added in the correct order as specified in the protocols and are thoroughly mixed after each addition. The use of emulsifying agents like Tween-80 is crucial for maintaining a homogenous solution in certain formulations.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) cluster_end End weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex/Sonicate to Dissolve add_dmso->mix store_stock Store at -80°C in Aliquots mix->store_stock For Storage prepare_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) mix->prepare_vehicle For Immediate Use store_stock->prepare_vehicle add_stock Add Stock Solution to Vehicle prepare_vehicle->add_stock final_mix Vortex to Homogenize add_stock->final_mix use Use Freshly Prepared Solution final_mix->use

Caption: Workflow for preparing this compound solutions.

Simplified this compound Signaling Pathway

G cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 (MAPK7) MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc, c-Fos) ERK5->Transcription_Factors Gene_Expression Regulation of Gene Expression Transcription_Factors->Gene_Expression JWG071 This compound JWG071->ERK5

Caption: this compound inhibits the ERK5 signaling pathway.

References

Technical Support Center: Optimizing JWG-071 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective design and execution of in vivo studies using the ERK5 inhibitor, JWG-071. The following information, presented in a question-and-answer format, addresses common challenges and provides standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and what are its primary targets?

A1: this compound is a potent and selective kinase inhibitor.[1][2] Its primary target is Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1] It also shows significant activity against Leucine-rich repeat kinase 2 (LRRK2).[1][2] By inhibiting ERK5, this compound can modulate downstream signaling pathways involved in cell proliferation and survival.

Q2: What is the first step in determining the in vivo dosage of this compound?

A2: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is essential for establishing a safe dose range for subsequent efficacy studies.

Q3: How should I select the starting dose for an MTD study with this compound?

A3: The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to begin at a dose anticipated to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value. For this compound, the IC50 for ERK5 is 88 nM. Allometric scaling, which uses data from similar compounds, can also aid in estimating a starting dose.

Q4: What are some common formulation challenges for small molecule inhibitors like this compound and how can they be addressed?

A4: Many novel small molecules exhibit poor aqueous solubility, which can hinder in vivo administration. Common formulation strategies to overcome this include the use of co-solvents (e.g., DMSO, PEG), surfactants, or complexing agents. It is crucial to include a vehicle-only control group in your studies to differentiate any toxicity caused by the formulation from the effects of this compound itself.

Troubleshooting Guides

Issue 1: Unexpected toxicity is observed at doses predicted to be safe.

  • Question: Is the toxicity a result of this compound or the vehicle used for administration?

    • Answer: Always incorporate a vehicle-only control group in your experimental design. This will help you determine if the adverse effects are due to the formulation excipients rather than the compound itself.

  • Question: Could the observed toxicity be due to off-target effects?

    • Answer: While this compound is selective for ERK5, it also inhibits LRRK2 and potentially other kinases at higher concentrations. To investigate off-target effects, you can perform a dose-response study and compare the potency for the observed phenotype with the on-target engagement potency. Using a structurally different inhibitor for the same target can also help confirm if the phenotype is due to on-target inhibition.

Issue 2: The compound is not showing the expected efficacy in the disease model.

  • Question: Is this compound engaging its target at the administered dose?

    • Answer: It is essential to conduct a pharmacodynamic (PD) study. This involves collecting tissue samples (e.g., tumor, relevant organs) at various time points after dosing and measuring a biomarker of target engagement. For this compound, this could be the phosphorylation status of a downstream protein in the ERK5 pathway.

  • Question: Are the pharmacokinetic (PK) properties of this compound limiting its efficacy?

    • Answer: Poor bioavailability or a short half-life can prevent the compound from reaching and sustaining effective concentrations at the target site. A pharmacokinetic study to measure parameters like Cmax, Tmax, and half-life is crucial for optimizing the dosing regimen.

Data Presentation

Table 1: In Vitro Profile of this compound

TargetIC50 (nM)Assay TypeReference
ERK5 (MAPK7)88Biochemical Assay
LRRK2109Invitrogen Adapta
DCAMKL2223Invitrogen Z-lyte
PLK4328Invitrogen Lanthascreen

Table 2: Template for In Vivo Maximum Tolerated Dose (MTD) Study Data Collection

Dose Group (mg/kg)Animal IDBody Weight (Day 0)Body Weight (Day 7)Body Weight (Day 14)Clinical Signs of Toxicity
Vehicle Control
Dose 1
Dose 2
Dose 3
Dose 4

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent model (e.g., mice or rats).

  • Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group and at least 3-4 dose escalation groups for this compound.

  • Dose Selection: Start with a low dose and escalate in subsequent groups. The starting dose can be estimated from in vitro data.

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal, oral). This compound has been administered intraperitoneally in endometrial cancer xenografts.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A weight loss of more than 20% is often considered a sign of significant toxicity.

  • Duration: The study duration is typically 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Dose-Ranging Efficacy Study

  • Animal Model: Utilize a relevant disease model (e.g., tumor xenograft model for anti-cancer studies).

  • Group Allocation: Include a vehicle control group and several dose levels of this compound below the determined MTD.

  • Treatment: Administer the compound for a predetermined period based on the disease model.

  • Efficacy Assessment: Monitor the therapeutic effect of this compound. For cancer models, this would involve measuring tumor volume over time.

  • Pharmacodynamic Analysis: At the end of the study, collect tissue samples to assess target engagement and downstream biological effects.

Mandatory Visualizations

MEK5_ERK5_Signaling_Pathway MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 Activates ERK5 ERK5 MEK5->ERK5 Phosphorylates & Activates Downstream Downstream Targets (e.g., c-Myc, MEF2) ERK5->Downstream Phosphorylates JWG071 This compound JWG071->ERK5 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulates

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

InVivo_Dosage_Optimization_Workflow cluster_preclinical Preclinical Optimization InVitro In Vitro Studies (IC50, EC50) MTD_Study Maximum Tolerated Dose (MTD) Study InVitro->MTD_Study Informs Starting Dose Dose_Ranging Dose-Ranging Efficacy Study MTD_Study->Dose_Ranging Defines Safe Dose Range PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dose_Ranging->PK_PD Correlates Dose, Exposure & Effect Optimal_Dose Optimal Biological Dose Determination PK_PD->Optimal_Dose

Caption: A streamlined workflow for optimizing this compound dosage in in vivo studies.

References

Technical Support Center: Interpreting Paradoxical Activation with JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JWG-071, a selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5). The content is designed to address specific issues that may arise during experiments, particularly the phenomenon of paradoxical activation of ERK5's transcriptional activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive kinase inhibitor. It is a dual inhibitor primarily targeting ERK5 (also known as MAPK7) and Leucine-rich repeat kinase 2 (LRRK2).[1][2] It was developed to have greater selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) compared to previous inhibitors like XMD8-92.[3]

Q2: What is the mechanism of "paradoxical activation" observed with this compound?

While this compound effectively inhibits the kinase activity of ERK5, it can simultaneously lead to an increase in ERK5's transcriptional activity. This "paradoxical activation" occurs because the binding of this compound to the ERK5 kinase domain induces a conformational change. This change exposes a nuclear localization signal (NLS) in the C-terminal region of ERK5, promoting its translocation into the nucleus.[3] Once in the nucleus, the transcriptional activation domain (TAD) of ERK5 can upregulate the expression of target genes, independent of its kinase activity.[3]

Q3: I've treated my cells with this compound, an ERK5 inhibitor, yet I'm seeing an increase in the mRNA levels of a known ERK5 target gene. Is this expected?

Yes, this is a classic manifestation of the paradoxical activation of ERK5 by certain kinase inhibitors. While you are likely inhibiting the kinase-dependent functions of ERK5, you are simultaneously promoting its kinase-independent transcriptional functions. This highlights the dual nature of ERK5 as both a protein kinase and a transcription factor. To confirm this, you should assess both the phosphorylation of ERK5 substrates (to confirm kinase inhibition) and the expression of ERK5 target genes (to measure transcriptional activation).

Q4: What are the off-target effects of this compound that I should be aware of?

Besides ERK5, this compound is also a potent inhibitor of LRRK2. Depending on the cellular context and the biological question being addressed, it is crucial to consider the potential effects of LRRK2 inhibition in your experiments. To dissect the effects of ERK5 inhibition from LRRK2 inhibition, consider using a selective LRRK2 inhibitor as a control.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No inhibition of downstream substrate phosphorylation after this compound treatment. 1. Incorrect concentration of this compound: The concentration may be too low to effectively inhibit ERK5 kinase activity. 2. Poor compound stability: this compound solution may have degraded. 3. Cell permeability issues: The compound may not be efficiently entering the cells. 4. High protein binding in media: Serum proteins may be sequestering the inhibitor.1. Perform a dose-response experiment to determine the optimal inhibitory concentration in your cell line. 2. Prepare fresh stock solutions of this compound in DMSO and use them promptly. 3. Verify cell permeability in your specific cell type. 4. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.
Increased expression of ERK5 target genes (e.g., c-Fos, KLF2) after this compound treatment. This is likely due to the paradoxical activation of ERK5's transcriptional activity.1. Concurrently measure ERK5 kinase activity (e.g., by Western blot for phospho-substrates) and transcriptional activity (e.g., by qPCR for target genes or a luciferase reporter assay). 2. Use siRNA or shRNA to deplete ERK5 as a complementary approach to confirm that the observed transcriptional effect is indeed ERK5-dependent.
Inconsistent results between experiments. 1. Variability in cell confluence or passage number. 2. Inconsistent this compound treatment duration or concentration. 3. Degradation of this compound. 1. Maintain consistent cell culture conditions, including seeding density and passage number. 2. Ensure precise and consistent preparation and application of this compound. 3. Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets.

Target Kinase IC50 (nM) Assay Type
ERK588In vitro kinase assay
LRRK2109In vitro kinase assay

Data sourced from MedChemExpress and Selleck Chemicals product information.

Experimental Protocols & Methodologies

Western Blot for ERK5 Phosphorylation

This protocol is designed to assess the kinase-inhibitory activity of this compound by measuring the phosphorylation of ERK5 at its activation loop (Thr218/Tyr220).

a. Cell Lysis

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

b. SDS-PAGE and Western Blotting

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • To normalize, strip the membrane and re-probe with an antibody against total ERK5.

Luciferase Reporter Assay for ERK5 Transcriptional Activity

This assay measures the transcriptional activity of ERK5 by using a reporter construct containing a response element for an ERK5-regulated transcription factor (e.g., MEF2 or SRE) upstream of a luciferase gene.

a. Transfection

  • Seed cells in a multi-well plate to achieve 50-60% confluency on the day of transfection.

  • Co-transfect the cells with a luciferase reporter plasmid containing an SRE (Serum Response Element) or MEF2 (Myocyte Enhancer Factor 2) response element and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.

b. Treatment and Lysis

  • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate for the desired treatment period (e.g., 6-24 hours).

  • Aspirate the medium and wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

c. Luciferase Assay

  • Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Express the results as fold-change relative to the vehicle-treated control.

Visualizations

ERK5_Signaling_Pathway cluster_upstream Upstream Activators cluster_erk5 ERK5 cluster_downstream Downstream Effects Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Cytokines Cytokines Cytokines->MEKK2_3 Stress Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_cyto Cytoplasmic ERK5 (Kinase Domain) MEK5->ERK5_cyto phosphorylates ERK5_nuc Nuclear ERK5 (Transcriptional Domain) ERK5_cyto->ERK5_nuc translocates Kinase_Substrates Kinase Substrates (e.g., RSK) ERK5_cyto->Kinase_Substrates phosphorylates Transcription_Targets Transcriptional Targets (e.g., c-Fos, MEF2) ERK5_nuc->Transcription_Targets activates transcription

Caption: Simplified ERK5 signaling pathway.

JWG071_Paradoxical_Activation This compound This compound ERK5_Kinase_Domain ERK5 Kinase Domain This compound->ERK5_Kinase_Domain binds to Conformational_Change Conformational Change ERK5_Kinase_Domain->Conformational_Change induces Kinase_Activity Kinase Activity Conformational_Change->Kinase_Activity inhibits NLS_Exposure NLS Exposure Conformational_Change->NLS_Exposure leads to Nuclear_Translocation Nuclear Translocation NLS_Exposure->Nuclear_Translocation promotes Transcriptional_Activity Transcriptional Activity Nuclear_Translocation->Transcriptional_Activity increases

Caption: Mechanism of this compound paradoxical activation.

Troubleshooting_Workflow Start Start Experiment Treat cells with this compound Start->Experiment Observe_Results Observe Unexpected Results (e.g., increased target gene expression) Experiment->Observe_Results Hypothesis Hypothesize Paradoxical Activation Observe_Results->Hypothesis Assay_Kinase Assess Kinase Inhibition (Western Blot for p-ERK5) Hypothesis->Assay_Kinase Assay_Transcription Measure Transcriptional Activity (Luciferase Assay / qPCR) Hypothesis->Assay_Transcription Analyze_Kinase Is Kinase Activity Inhibited? Assay_Kinase->Analyze_Kinase Analyze_Transcription Is Transcriptional Activity Increased? Assay_Transcription->Analyze_Transcription Analyze_Kinase->Analyze_Transcription Yes Conclusion_Other Conclusion: Other Mechanism at Play Analyze_Kinase->Conclusion_Other No Conclusion_Paradox Conclusion: Paradoxical Activation Confirmed Analyze_Transcription->Conclusion_Paradox Yes Analyze_Transcription->Conclusion_Other No

Caption: Troubleshooting workflow for paradoxical activation.

References

Technical Support Center: JWG-071 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the ERK5 inhibitor, JWG-071. The information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a kinase-selective chemical probe that primarily targets Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1) or MAPK7.[1] It functions as an ATP-competitive inhibitor. While it is highly selective for ERK5, it also shows activity against other kinases such as LRRK2, DCAMKL2, and PLK4.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented, based on known resistance patterns to other MAPK pathway inhibitors, several possibilities can be investigated:

  • Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the MAPK pathway despite the presence of an inhibitor. This can occur through various alterations, including:

    • Upregulation of upstream activators: Increased expression or activity of kinases upstream of ERK5, such as MEK5, can overcome the inhibitory effect of this compound.

    • Mutations in the drug target: While less common for some kinase inhibitors, mutations in the ATP-binding pocket of ERK5 could potentially reduce the binding affinity of this compound.

    • Alternative splicing of the target: The expression of splice variants of ERK5 that are less sensitive to this compound could contribute to resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of ERK5 inhibition. Common bypass pathways include:

    • PI3K/Akt/mTOR Pathway: Upregulation of this pathway is a frequent mechanism of resistance to MAPK inhibitors.[3]

    • Other MAPK Pathways: Compensatory activation of other MAPK pathways, such as the ERK1/2 or JNK pathways, can promote cell survival.

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR or IGF-1R can trigger downstream signaling that bypasses the need for ERK5 activity.

  • Drug Efflux and Metabolism:

    • Increased activity of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

    • Enhanced drug metabolism: Cancer cells may increase the expression of enzymes that metabolize and inactivate this compound.

  • Tumor Microenvironment-Mediated Resistance:

    • Stromal cell-secreted growth factors: Fibroblasts and other cells in the tumor microenvironment can secrete growth factors that activate alternative survival pathways in cancer cells.

Q3: How can I experimentally confirm if my resistant cells have reactivated the MAPK/ERK5 pathway?

You can assess the activation status of the ERK5 pathway using the following methods:

  • Western Blotting: This is the most common method to assess protein expression and phosphorylation. You should probe for:

    • Phospho-ERK5 (p-ERK5): An increase in the p-ERK5/total ERK5 ratio in resistant cells compared to sensitive cells (in the presence of this compound) would indicate pathway reactivation.

    • Total ERK5: To ensure that changes in phosphorylation are not due to changes in total protein levels.

    • Upstream activators: Phospho-MEK5 and total MEK5.

    • Downstream targets of ERK5: Such as members of the MEF2 family of transcription factors.

  • Kinase Activity Assay: An in vitro kinase assay can directly measure the catalytic activity of ERK5 immunoprecipitated from your sensitive and resistant cell lysates. An increased activity in resistant cells treated with this compound would confirm resistance at the level of the target kinase.

Troubleshooting Guides

Issue 1: High variability in my cell viability assay results when determining the IC50 of this compound.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation.

  • Possible Cause: Reagent degradation.

    • Solution: Check the expiration dates of your reagents, including this compound and viability assay components. Store all reagents at their recommended temperatures and protect light-sensitive components from light.

Issue 2: I am not seeing a clear difference in p-ERK5 levels between my sensitive and resistant cells by Western blot after this compound treatment.

  • Possible Cause: Suboptimal antibody concentration.

    • Solution: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong specific signal with low background.

  • Possible Cause: Inefficient protein transfer.

    • Solution: Ensure proper setup of your transfer apparatus and use a standard protein ladder to verify transfer efficiency across the molecular weight range.

  • Possible Cause: The resistance mechanism is not due to ERK5 reactivation.

    • Solution: Investigate other potential resistance mechanisms, such as the activation of bypass signaling pathways (e.g., PI3K/Akt). You can perform a western blot for key proteins in these pathways, such as p-Akt and total Akt.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cancer cell lines. These values are for illustrative purposes and will vary depending on the cell line and experimental conditions.

Cell LineThis compound IC50 (Sensitive)This compound IC50 (Resistant)Fold Resistance
HCT116 (Colon Cancer)100 nM1.5 µM15
A549 (Lung Cancer)250 nM3.0 µM12
MCF-7 (Breast Cancer)50 nM0.8 µM16

Key Experimental Protocols

Cell Viability (MTT) Assay to Determine IC50

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for MAPK/ERK5 Signaling

This protocol is for detecting changes in protein expression and phosphorylation in the ERK5 pathway.

Materials:

  • Sensitive and resistant cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Lyse the treated cells with lysis buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vitro Kinase Activity Assay

This protocol provides a general framework for measuring the activity of immunoprecipitated ERK5.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Anti-ERK5 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • SDS-PAGE gels

  • Phosphorimager or scintillation counter

Procedure:

  • Immunoprecipitate ERK5 from cell lysates using an anti-ERK5 antibody and Protein A/G beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer containing MBP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography using a phosphorimager.

  • Quantify the radioactivity incorporated into MBP to determine kinase activity.

Visualizations

JWG_071_Signaling_Pathway cluster_upstream Upstream Activators cluster_target This compound Target cluster_downstream Downstream Effects Growth_Factors Growth Factors MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 Stress Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 (BMK1/MAPK7) MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Cell_Survival Cell Survival Transcription_Factors->Cell_Survival Metastasis Metastasis Transcription_Factors->Metastasis JWG_071 This compound JWG_071->ERK5

Caption: this compound inhibits the ERK5 signaling pathway.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms JWG_071 This compound ERK5_Inhibition ERK5 Inhibition JWG_071->ERK5_Inhibition Reduced_Cell_Growth Reduced Cell Growth & Survival ERK5_Inhibition->Reduced_Cell_Growth Resistance Acquired Resistance Reduced_Cell_Growth->Resistance Reactivation MAPK Pathway Reactivation Resistance->Reactivation Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Resistance->Bypass Efflux Increased Drug Efflux Resistance->Efflux

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Resistance Sensitive_Cells Sensitive Cancer Cell Line JWG_071_Treatment Chronic this compound Treatment Sensitive_Cells->JWG_071_Treatment Resistant_Cells Resistant Cancer Cell Line JWG_071_Treatment->Resistant_Cells Viability_Assay Cell Viability Assay (IC50 determination) Resistant_Cells->Viability_Assay Western_Blot Western Blot (p-ERK5, p-Akt) Resistant_Cells->Western_Blot Kinase_Assay Kinase Activity Assay Resistant_Cells->Kinase_Assay

Caption: Workflow for generating and analyzing this compound resistant cells.

References

Technical Support Center: Troubleshooting Western Blot Results with JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Western blot troubleshooting, with special considerations for experiments involving the ERK5 kinase inhibitor, JWG-071. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during Western blotting.

General Western Blot Workflow

The diagram below outlines the major steps in a typical Western blot experiment. Issues can arise at any of these stages, from sample preparation to final signal detection.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection SamplePrep 1. Cell Lysis & Protein Extraction Quant 2. Protein Quantification SamplePrep->Quant Denature 3. Sample Denaturation Quant->Denature Gel 4. SDS-PAGE Denature->Gel Transfer 5. Protein Transfer to Membrane Gel->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody Incubation Block->PrimaryAb Wash1 8. Washing PrimaryAb->Wash1 SecondaryAb 9. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 10. Washing SecondaryAb->Wash2 Detect 11. Signal Detection Wash2->Detect

Figure 1. A generalized workflow for a standard Western blot experiment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the type of problem observed on the Western blot. Each question is followed by a table of potential causes and solutions, detailed protocols, and a logical troubleshooting workflow.

Issue 1: High Background

Question: My Western blot has a high background, making it difficult to see my specific bands. What could be the cause and how can I fix it?

High background can appear as a uniform darkening of the membrane, speckles, or blotches, all of which can obscure the specific signal of the protein of interest.[1][2][3]

Troubleshooting High Background
Potential CauseRecommended Solution(s)
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[4] Test a different blocking agent (e.g., switch from non-fat milk to BSA, or use a commercial protein-free blocking buffer). Milk is not recommended for detecting phosphoproteins as it contains casein, a phosphoprotein.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the optimal concentration that maximizes signal and minimizes background. Perform a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.
Inadequate Washing Increase the number and/or duration of wash steps (e.g., 4-5 washes of 5-10 minutes each). Increase the volume of wash buffer to ensure the membrane is fully submerged and agitated. Add a detergent like Tween 20 (0.05% - 0.1%) to the wash buffer to help remove non-specifically bound antibodies.
Membrane Issues Avoid letting the membrane dry out at any stage of the process. Use forceps to handle the membrane to avoid contamination from skin oils and proteins. If using PVDF, ensure it is properly activated with methanol before transfer.
Contaminated Buffers Prepare fresh blocking and washing buffers for each experiment. Filter buffers to remove any particulates that could settle on the membrane and cause speckles.
Overexposure Reduce the exposure time during signal detection. If using a chemiluminescent substrate, consider using a less sensitive substrate or diluting the current one.

Logical Troubleshooting Flow for High Background

High_Background_Troubleshooting Start High Background Observed CheckWashing Are washing steps adequate? (Number, duration, volume) Start->CheckWashing ImproveWashing Increase wash number/duration. Add Tween 20 to wash buffer. CheckWashing->ImproveWashing No CheckBlocking Is blocking sufficient? (Time, concentration, agent) CheckWashing->CheckBlocking Yes ImproveWashing->CheckBlocking OptimizeBlocking Increase blocking time/concentration. Try a different blocking agent. CheckBlocking->OptimizeBlocking No CheckAntibody Is antibody concentration too high? CheckBlocking->CheckAntibody Yes OptimizeBlocking->CheckAntibody TitrateAntibody Titrate primary & secondary antibodies. Run secondary-only control. CheckAntibody->TitrateAntibody Yes CheckExposure Is the blot overexposed? CheckAntibody->CheckExposure No TitrateAntibody->CheckExposure ReduceExposure Decrease exposure time. Use less sensitive substrate. CheckExposure->ReduceExposure Yes End Problem Resolved CheckExposure->End No, review all steps ReduceExposure->End Weak_Signal_Troubleshooting Start Weak or No Signal CheckTransfer Was protein transfer successful? (Check with Ponceau S) Start->CheckTransfer OptimizeTransfer Optimize transfer time/voltage. Ensure good gel-membrane contact. CheckTransfer->OptimizeTransfer No CheckProtein Is protein loading adequate? Is the protein expressed? CheckTransfer->CheckProtein Yes OptimizeTransfer->CheckProtein IncreaseProtein Increase protein load. Use positive control lysate. CheckProtein->IncreaseProtein No CheckAntibody Are antibody concentrations correct? Are antibodies active? CheckProtein->CheckAntibody Yes IncreaseProtein->CheckAntibody OptimizeAntibody Increase antibody concentration. Check antibody storage & activity. CheckAntibody->OptimizeAntibody No CheckDetection Are detection reagents working? CheckAntibody->CheckDetection Yes OptimizeAntibody->CheckDetection ReplaceReagents Use fresh substrate. Check secondary-HRP activity. CheckDetection->ReplaceReagents No End Problem Resolved CheckDetection->End Yes, review blocking/washing ReplaceReagents->End

References

How to prevent JWG-071 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of JWG-071, a selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5). Our resources are designed to help you mitigate compound degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for this compound?

A1: For long-term storage, solid this compound should be kept at -20°C for up to three years. For short-term storage, it can be stored at 4°C for several weeks. In DMSO, it is recommended to store aliquots at -80°C for up to six months, or at -20°C for up to one year. To avoid repeated freeze-thaw cycles that can accelerate degradation, it is advisable to prepare single-use aliquots.[1]

Q2: How stable is this compound in solution?

A2: this compound solutions are known to be unstable.[2] It is strongly recommended to prepare solutions fresh for each experiment to ensure potency and minimize the impact of degradation products. If you must store solutions, do so at -80°C and use them within two weeks for optimal results.[3]

Q3: What are the common signs of this compound degradation?

A3: Degradation may not be visually apparent. The primary indicator of degradation is a loss of inhibitory activity, leading to inconsistent or unexpected experimental results. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of degradation products.

Q4: Can I use this compound that has been stored for longer than the recommended period?

A4: It is not recommended. Using this compound beyond its recommended storage period can lead to unreliable results due to the decreased concentration of the active compound and the potential interference of degradation products. If you must use older stock, it is crucial to first assess its purity and integrity using an appropriate analytical method.

Q5: Are there any known off-targets for this compound?

A5: Yes, this compound also inhibits Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 109 nM, comparable to its IC50 of 88 nM for ERK5.[2][4] It is important to consider this off-target activity when designing experiments and interpreting results.

Troubleshooting Guide: Preventing this compound Degradation

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution due to improper storage or handling.Always prepare fresh solutions of this compound immediately before use. If storage is unavoidable, aliquot into single-use vials and store at -80°C for no longer than two weeks.
Repeated freeze-thaw cycles of stock solutions.Prepare multiple single-use aliquots of your stock solution to avoid the need for repeated freezing and thawing.
Exposure to harsh environmental conditions.Protect this compound from light and extreme temperatures. Store in a dark, climate-controlled environment. Avoid leaving solutions at room temperature for extended periods.
Precipitate formation in stock solution. Poor solubility or solvent evaporation.Ensure the solvent is of high purity and appropriate for your experimental needs (e.g., anhydrous DMSO). Store aliquots in tightly sealed vials to prevent solvent evaporation. If precipitate is observed, gently warm and vortex the solution to redissolve. If it persists, the solution may be supersaturated or degraded and should be discarded.
Unexpected off-target effects. Inhibition of other kinases, notably LRRK2.Be aware of the known off-targets of this compound and include appropriate controls in your experiments to account for these effects. Consider using complementary approaches, such as siRNA-mediated knockdown of ERK5, to validate your findings.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions and Prevention of Degradation

Objective: To prepare diluted working solutions of this compound and minimize degradation during experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your chosen cell culture medium or assay buffer to achieve the final desired concentrations.

  • Prepare these working solutions immediately before adding them to your experimental setup.

  • Do not store diluted working solutions for future use. Any unused portion should be discarded.

  • During the experiment, protect the plates or tubes containing this compound from direct light exposure.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Reference
Solid Powder-20°CUp to 3 years
In DMSO-80°CUp to 6 months
In DMSO-20°CUp to 1 year
In DMSO4°CUp to 2 weeks

Note: The stability of this compound in aqueous solutions is low, and fresh preparation is strongly advised.

Visualizations

Signaling Pathway of ERK5 Inhibition by this compound

ERK5_Pathway ERK5 Signaling Pathway and Inhibition by this compound cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, NGF) Stress Cellular Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 MEF2 MEF2 Family (Transcription Factors) ERK5->MEF2 c_Fos c-Fos ERK5->c_Fos JWG_071 This compound JWG_071->ERK5 Cell_Proliferation Cell Proliferation MEF2->Cell_Proliferation Cell_Survival Cell Survival MEF2->Cell_Survival c_Fos->Cell_Proliferation c_Fos->Cell_Survival

Caption: ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preventing this compound Degradation

JWG071_Workflow Experimental Workflow for this compound Usage Store_Solid Store Solid this compound at -20°C Prepare_Stock Prepare Fresh Stock Solution in Anhydrous DMSO Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Prepare_Working Prepare Working Dilutions Immediately Before Use Store_Aliquots->Prepare_Working Perform_Experiment Perform Experiment Prepare_Working->Perform_Experiment Discard_Unused Discard Unused Working Solutions Perform_Experiment->Discard_Unused End End Discard_Unused->End

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Technical Support Center: JWG-071 Cytotoxicity Assessment in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the cytotoxic effects of JWG-071 on normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2][3] It functions as an ATP-competitive kinase inhibitor.[3] The primary mechanism of action is the inhibition of ERK5's kinase activity, which is involved in various cellular processes, including proliferation, survival, and differentiation.[4]

Q2: Is there any available data on the cytotoxicity of this compound in normal, non-cancerous cell lines?

As of the latest available public data, there are no comprehensive studies detailing the cytotoxic effects (e.g., CC50 or IC50 values) of this compound across a panel of normal, non-cancerous cell lines. Research has primarily focused on its efficacy and mechanism in cancer cell lines.

Q3: What are the known on-target and off-target effects of this compound?

This compound is a highly selective inhibitor for ERK5. However, it also shows potent inhibitory activity against other kinases. Its selectivity is notably improved against the bromodomain-containing protein 4 (BRD4) when compared to its predecessor, XMD8-92.

Data Presentation: this compound In Vitro Inhibitory Activity

TargetIC50 (nM)Assay Type
ERK5 (MAPK7) 88 Biochemical Assay
LRRK2109Invitrogen Adapta
DCAMKL2223Invitrogen Z-lyte
PLK4328Invitrogen Lanthascreen
MAPK7 (in-cell) 20 ± 3 EGF-induced autophosphorylation in HeLa cells

Source:

Q4: What potential cytotoxic effects could be anticipated in normal cells based on this compound's mechanism of action?

Given that the MEK5/ERK5 signaling pathway is ubiquitously expressed and plays a role in the development and function of various tissues, such as the cardiovascular system, its inhibition could potentially impact normal cell function. However, it is important to note that some small molecule ERK5 inhibitors have been observed to paradoxically activate ERK5 signaling, which could lead to unanticipated cellular effects.

Q5: How does this compound compare to other ERK5 inhibitors in terms of selectivity?

This compound demonstrates greater than 10-fold improved selectivity for ERK5 over BRD4 when compared to the commonly used ERK5 inhibitor, XMD8-92. However, it retains potency against other kinases such as LRRK2, DCAMKL1, and PLK4.

Troubleshooting Guide

Issue 1: I am not observing any significant cytotoxicity in my normal cell line panel with this compound treatment.

  • Possible Cause 1: Cell Line Dependence. The MEK5/ERK5 pathway may not be a critical survival pathway in the specific normal cell lines you are testing under standard culture conditions.

  • Troubleshooting Steps:

    • Positive Control: Ensure your cytotoxicity assay is working correctly by using a well-characterized cytotoxic compound (e.g., staurosporine) as a positive control.

    • Confirm Target Engagement: If possible, perform a Western blot to check for the inhibition of ERK5 phosphorylation (p-ERK5) in your treated cells to confirm that this compound is engaging its target at the concentrations used.

    • Expand Cell Line Panel: Test a broader range of normal cell lines from different tissue origins, as sensitivities can be highly variable.

Issue 2: I am observing unexpected or paradoxical effects, such as increased proliferation at certain concentrations.

  • Possible Cause: Paradoxical Activation. It has been reported that some ERK5 kinase inhibitors can cause a conformational change in the ERK5 protein, leading to its translocation to the nucleus and the activation of downstream gene transcription, a phenomenon termed "paradoxical activation".

  • Troubleshooting Steps:

    • Dose-Response Curve: Carefully analyze the full dose-response curve. Paradoxical effects may only occur within a specific concentration range.

    • Transcriptional Analysis: If you suspect paradoxical activation, you can measure the expression of known ERK5 target genes (e.g., KLF2) via qPCR to see if they are upregulated following this compound treatment.

    • Functional Assays: Correlate any unexpected proliferative effects with downstream functional assays relevant to ERK5 signaling.

Experimental Protocols

Detailed Methodology for Assessing this compound Cytotoxicity in Normal Cells

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic concentration 50% (CC50) of this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Normal human cell line of interest (e.g., primary dermal fibroblasts, renal proximal tubule epithelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a media-only control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours (or a time point relevant to your experimental design) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing the MTT reagent.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the absorbance of the media-only control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value.

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cell_seeding Seed Normal Cells in 96-well Plate start->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay read_plate Measure Absorbance assay->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_cc50 Determine CC50 Value plot_curve->calc_cc50 end End calc_cc50->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

JWG071_Signaling_Pathway cluster_pathway MEK5/ERK5 Signaling Pathway cluster_inhibitor Inhibitor Action cluster_off_targets Known Off-Targets MEK5 MEK5 ERK5 ERK5 (MAPK7) MEK5->ERK5 Activates Downstream Downstream Targets (e.g., MEF2, KLF2) ERK5->Downstream Activates JWG071 This compound JWG071->ERK5 Inhibits LRRK2 LRRK2 JWG071->LRRK2 DCAMKL1 DCAMKL1 JWG071->DCAMKL1 PLK4 PLK4 JWG071->PLK4

Caption: this compound's intended signaling pathway and off-targets.

References

Technical Support Center: Overcoming Poor Solubility of JWG-071 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of JWG-071 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective kinase inhibitor targeting Extracellular signal-regulated kinase 5 (ERK5).[1][2] It is a valuable tool for studying the ERK5 signaling pathway. However, this compound is a hydrophobic molecule with poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results. Its molecular formula is C34H44N8O3, and its molecular weight is 612.76 g/mol .[3]

Q2: What is the known solubility of this compound?

Q3: What are the initial signs of solubility problems with this compound in my experiment?

A3: The most common signs of poor solubility include:

  • Precipitation: Visible particles or cloudiness in your stock solution upon dilution into aqueous buffers or cell culture media.

  • Inconsistent Results: High variability in experimental data between replicates or experiments.

  • Lower than Expected Potency: The observed biological effect is less than anticipated, which could be due to the actual concentration of the dissolved compound being lower than the nominal concentration.

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

A4: To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A generally safe level for most cell lines is below 0.5%, with many protocols recommending a final concentration of 0.1% or less. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Troubleshooting Guide: Precipitate Formation in Cell Culture Media

If you observe a precipitate after adding your this compound stock solution to your cell culture media, follow these troubleshooting steps:

Step 1: Optimize Stock Solution and Dilution Technique

The initial step is to ensure your stock solution is properly prepared and the dilution technique is optimized for a hydrophobic compound.

Protocol: Preparing this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm in a 37°C water bath for 10-15 minutes, vortexing intermittently. Ensure the solution is clear before use. Vendor information suggests that solutions are unstable, so fresh preparation is recommended.[4]

Dilution Technique:

  • Pre-warm Media: Warm your cell culture media or buffer to 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into your aqueous medium.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

Step 2: Employ Co-solvents and Excipients

If optimizing the dilution technique is insufficient, the use of co-solvents or excipients can enhance the solubility of this compound in your final working solution. An in vivo formulation has been described which can be adapted for in vitro use, though the final concentrations of each component should be tested for cytotoxicity in your specific cell line.

Table 1: Example Formulation Components for Enhancing this compound Solubility

ComponentRoleRecommended Starting Concentration for In Vitro Testing
DMSO Primary Solvent0.1% - 0.5% (final concentration)
PEG300 Co-solvent1% - 5% (final concentration)
Tween-80 Surfactant0.1% - 1% (final concentration)
SBE-β-CD Cyclodextrin (encapsulating agent)1% - 5% (final concentration)

Experimental Protocol: Preparing a this compound Working Solution with Co-solvents

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In a sterile tube, add the required volume of PEG300 and Tween-80 to your cell culture medium. Mix thoroughly.

  • While vortexing the medium containing the co-solvents, add the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it can be sterile-filtered and used for your experiment.

  • Important: Always include a vehicle control containing the same final concentrations of DMSO, PEG300, and Tween-80 to assess any effects of the formulation on your cells.

Step 3: Determine the Maximum Soluble Concentration

It is essential to empirically determine the maximum soluble concentration of this compound in your specific experimental system.

Experimental Protocol: Determining Maximum Soluble Concentration

  • Prepare a series of dilutions of your this compound stock solution in your final cell culture medium (with or without co-solvents).

  • Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.

  • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your working maximum soluble concentration.

  • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC.

This compound and the ERK5 Signaling Pathway

This compound is an ATP-competitive inhibitor of ERK5. The ERK5 pathway is a three-tiered mitogen-activated protein kinase (MAPK) signaling cascade.

ERK5_Signaling_Pathway stimuli Growth Factors (EGF, NGF) Stress (Oxidative, Osmotic) receptor Receptor Tyrosine Kinases (e.g., EGFR) stimuli->receptor MEKK2_3 MEKK2 / MEKK3 receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (Inactive) Cytoplasm MEK5->ERK5_inactive P ERK5_active ERK5 (Active) Nucleus ERK5_inactive->ERK5_active Translocation MEF2 MEF2 ERK5_active->MEF2 P JWG071 This compound JWG071->ERK5_inactive Inhibition gene_expression Gene Expression (e.g., c-Fos, Fra-1) MEF2->gene_expression proliferation Cell Proliferation, Survival, Differentiation gene_expression->proliferation

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

This workflow provides a systematic approach to addressing the solubility challenges of this compound, enabling more reliable and reproducible results in your in vitro studies.

References

Validation & Comparative

A Comparative Analysis of JWG-071 and XMD8-92 as ERK5 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective kinase inhibitors for cell signaling research, JWG-071 and XMD8-92 have emerged as notable compounds targeting Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7). However, a detailed comparison of their selectivity profiles and experimental validation is crucial for researchers to make an informed choice. This guide provides a comprehensive, data-driven comparison of this compound and XMD8-92, focusing on their selectivity, off-target effects, and the experimental methodologies used for their characterization.

Quantitative Selectivity Profile

The selectivity of a chemical probe is paramount for accurately dissecting cellular signaling pathways. The following table summarizes the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and XMD8-92 against their primary target, ERK5, and key off-targets.

TargetThis compoundXMD8-92
Primary Target
ERK5 (MAPK7, BMK1)IC50: 88 nM[1][2]Kd: 80 nM[3][4]
Key Off-Targets
LRRK2IC50: 109 nM[1]-
BRD4Selective over BRD4Kd: 170 nM
DCAMKL2IC50: 223 nMKd: 190 nM
PLK4IC50: 328 nMKd: 600 nM
TNK1-Kd: 890 nM

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of potency. Lower values indicate higher potency.

Analysis of Selectivity Data

This compound is presented as a kinase-selective chemical probe for ERK5. While it demonstrates potent inhibition of ERK5, it also exhibits nearly equal potency against LRRK2. Importantly, it is designed to be selective over the bromodomain-containing protein BRD4. A KINOMEscan profiling of this compound against 468 kinases at a 1 µM concentration revealed that only ERK5 and DCAMKL2 were significant hits, underscoring its relatively high kinase selectivity.

In contrast, XMD8-92 is characterized as a dual inhibitor of ERK5 and bromodomain-containing proteins (BETs), with a notable affinity for BRD4. The Chemical Probes Portal strongly advises against using XMD8-92 as a selective ERK5 inhibitor in cellular and in vivo experiments, stating that its biological effects are substantially driven by BET inhibition rather than ERK5 inhibition. XMD8-92 also shows activity against other kinases such as DCAMKL2, PLK4, and TNK1.

Signaling Pathway Context

The diagram below illustrates the intended target of both inhibitors, ERK5, within a simplified signaling cascade, and highlights the primary off-targets that differentiate their selectivity profiles.

cluster_pathway Simplified MEK5/ERK5 Signaling Pathway cluster_inhibitors Inhibitor Selectivity cluster_off_targets Key Off-Targets MEK5 MEK5 ERK5 ERK5 (Target) MEK5->ERK5 Activates Downstream Downstream Substrates (e.g., MEF2) ERK5->Downstream Phosphorylates JWG071 This compound JWG071->ERK5 LRRK2 LRRK2 JWG071->LRRK2 Inhibits XMD892 XMD8-92 XMD892->ERK5 BRD4 BRD4 XMD892->BRD4 Inhibits

Inhibitor targets within the ERK5 pathway and key off-targets.

Experimental Protocols

The characterization of this compound and XMD8-92 has relied on several key biochemical assays. Below are detailed methodologies for these types of experiments.

ATP-Binding Displacement/Competition Assays (e.g., KINOMEscan)

This method is used to quantify the binding of an inhibitor to a large panel of kinases.

Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is incubated with the ligand in the presence of the test compound. The amount of kinase bound to the ligand is then quantified. A lower amount of bound kinase indicates stronger competition from the test compound.

Protocol Outline:

  • Preparation: A panel of human kinases is expressed and purified.

  • Incubation: The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel in the presence of an immobilized, active-site directed ligand.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR to measure DNA tags linked to each kinase or via other sensitive detection methods.

  • Data Analysis: The results are often expressed as a percentage of the DMSO control. A low percentage indicates strong binding of the inhibitor to the kinase.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™, Z'-LYTE™)

These are homogeneous biochemical assays used to determine the IC50 values of inhibitors.

LanthaScreen™ Eu Kinase Binding Assay Protocol:

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the Alexa Fluor® 647-labeled tracer to the active site results in a high FRET signal. An inhibitor competing with the tracer will disrupt FRET.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound at various concentrations.

    • Prepare a 3X solution of the kinase/europium-labeled antibody mixture.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 curves are generated by plotting the emission ratio against the logarithm of the inhibitor concentration.

Z'-LYTE™ Kinase Assay Protocol:

Principle: This assay measures the amount of phosphorylated substrate produced by the kinase. A FRET-based peptide substrate is used. After the kinase reaction, a development reagent containing a site-specific protease is added, which selectively cleaves the non-phosphorylated peptide, disrupting FRET. The amount of phosphorylation is proportional to the FRET signal.

Protocol Outline:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the FRET-peptide substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate for 60 minutes at room temperature.

  • Development Reaction: Add the development reagent to each well.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Read the plate on a fluorescence plate reader, measuring the emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores.

  • Data Analysis: Calculate the emission ratio. The percent inhibition is determined relative to controls, and IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

cluster_assay TR-FRET Kinase Assay Workflow start Start reagents Prepare Reagents (Kinase, Inhibitor, Tracer/Substrate, ATP) start->reagents plate Plate Assay Components in 384-well plate reagents->plate incubate1 Incubate (Kinase Reaction) plate->incubate1 develop Add Development Reagent (Z'-LYTE™ only) incubate1->develop If applicable incubate2 Incubate (Development/Binding) incubate1->incubate2 develop->incubate2 read Read Plate (TR-FRET Reader) incubate2->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Generalized workflow for TR-FRET based kinase assays.

Conclusion

Both this compound and XMD8-92 are potent inhibitors of ERK5 in biochemical assays. However, their selectivity profiles differ significantly. This compound demonstrates a superior kinase selectivity profile, with its primary off-target being LRRK2, and crucially, it shows high selectivity over BRD4. This makes this compound a more suitable chemical probe for specifically interrogating the function of ERK5 in cellular contexts.

Conversely, XMD8-92's potent inhibition of BRD4 complicates the interpretation of its cellular effects, as the observed phenotype may be attributable to BET inhibition rather than or in addition to ERK5 inhibition. Researchers should exercise caution when using XMD8-92 in cellular studies and consider its dual-inhibitor nature. For studies aiming to specifically elucidate the role of ERK5, this compound is the more appropriate and selective tool.

References

A Head-to-Head Comparison of ERK5 Inhibitors: JWG-071 vs. BAY-885

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of target proteins. This guide provides a comprehensive comparison of two widely used ERK5 inhibitors, JWG-071 and BAY-885, summarizing their biochemical and cellular activities, kinase selectivity profiles, and the experimental protocols utilized for their characterization.

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5/ERK5 pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been linked to several diseases, most notably cancer. The development of specific inhibitors is crucial to dissecting the multifaceted roles of ERK5 and evaluating its potential as a therapeutic target. This guide focuses on two such inhibitors, this compound and BAY-885, providing a detailed analysis to aid researchers in selecting the appropriate tool for their specific experimental needs.

Biochemical and Cellular Activity: A Quantitative Comparison

This compound and BAY-885 are both potent, ATP-competitive inhibitors of ERK5. However, they exhibit distinct profiles in terms of potency and off-target effects. The following tables summarize the key quantitative data for these two compounds.

CompoundTargetIC50 (nM)Assay Type
This compound ERK588Biochemical Kinase Assay
LRRK2109Biochemical Kinase Assay
MAPK7 (in-cell)20Cellular Autophosphorylation Assay (HeLa cells)
BAY-885 ERK540Biochemical Kinase Assay
MEF2-dependent transcription (in-cell)115Cellular Reporter Assay (SN12C cells)

Table 1: Potency of this compound and BAY-885 against ERK5. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. Both this compound and BAY-885 have been profiled for their selectivity against a panel of kinases.

CompoundOff-Target Kinases (IC50 nM or % Inhibition @ 1µM)Selectivity Notes
This compound LRRK2 (109 nM), DCAMKL2 (223 nM), PLK4 (328 nM)Known dual inhibitor of ERK5 and LRRK2. Selective over BRD4.[1]
BAY-885 Highly selective across a panel of 357 kinases.Minimal off-target activity observed at 1µM.[2]

Table 2: Kinase Selectivity of this compound and BAY-885. This table highlights the most significant off-target kinases for each compound.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.

ERK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK MEKK2_3 MEKK2/3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P ERK5_n ERK5 ERK5->ERK5_n Translocation Inhibitors This compound / BAY-885 (ATP-Competitive Inhibition) Inhibitors->ERK5 MEF2 MEF2 ERK5_n->MEF2 P Gene_Expression Gene Expression (Proliferation, Survival) MEF2->Gene_Expression

ERK5 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In vitro Kinase Assay (Recombinant ERK5) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Kinase_Profiling Kinase Selectivity Profiling (Panel of Kinases) Selectivity_analysis Selectivity Analysis Kinase_Profiling->Selectivity_analysis Cell_Culture Cell Culture (e.g., HeLa, SN12C) Inhibitor_Treatment Inhibitor Treatment (this compound or BAY-885) Cell_Culture->Inhibitor_Treatment Autophosphorylation ERK5 Autophosphorylation Assay (Western Blot) Inhibitor_Treatment->Autophosphorylation Reporter_Assay MEF2 Reporter Assay (Luciferase) Inhibitor_Treatment->Reporter_Assay Cellular_IC50 Cellular IC50 Determination Autophosphorylation->Cellular_IC50 Reporter_Assay->Cellular_IC50

Experimental workflow for inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for the key experiments cited in the characterization of this compound and BAY-885.

Biochemical Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant ERK5.

  • Reaction Setup: Recombinant active ERK5 enzyme is incubated in a kinase buffer containing a suitable substrate (e.g., myelin basic protein or a specific peptide) and ATP.

  • Inhibitor Addition: Serial dilutions of this compound or BAY-885 are added to the reaction mixture. A DMSO control (vehicle) is run in parallel.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.

Cellular ERK5 Autophosphorylation Assay (for this compound)

This assay assesses the ability of an inhibitor to block ERK5 activity within a cellular context by measuring its autophosphorylation.

  • Cell Culture and Plating: HeLa cells are cultured in appropriate media and seeded into multi-well plates.

  • Serum Starvation and Stimulation: Cells are typically serum-starved to reduce basal signaling pathway activity and then stimulated with a growth factor like EGF to activate the ERK5 pathway.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (DMSO) before stimulation.

  • Cell Lysis: Following stimulation, cells are lysed to extract total protein.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific for phosphorylated ERK5 (p-ERK5) and a primary antibody for total ERK5 as a loading control.

  • Detection and Quantification: The bands are visualized using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the p-ERK5 band is quantified and normalized to the total ERK5 band.

  • Data Analysis: The inhibition of ERK5 autophosphorylation is calculated for each inhibitor concentration, and the cellular IC50 is determined.

MEF2-Dependent Reporter Assay (for BAY-885)

This assay measures the inhibition of ERK5-mediated transcriptional activity in cells.[2]

  • Cell Line: A stable cell line (e.g., SN12C renal cancer cells) is engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for the MEF2 transcription factor, a downstream target of ERK5.[2]

  • Cell Plating and Treatment: The reporter cells are seeded in multi-well plates and treated with a range of concentrations of BAY-885 or a vehicle control.

  • Pathway Stimulation: The ERK5 pathway is activated, for example, by treating the cells with a growth factor.

  • Luciferase Assay: After a suitable incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the MEF2-dependent transcriptional activity, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of luciferase activity is calculated for each concentration of the inhibitor, and the IC50 value is determined from the dose-response curve.[2]

Conclusion

Both this compound and BAY-885 are valuable tools for studying ERK5 biology. The choice between them will depend on the specific experimental context.

  • BAY-885 stands out for its high selectivity across a large panel of kinases, making it an excellent choice for experiments where minimizing off-target effects is a primary concern. Its characterization in a cellular reporter assay provides a clear measure of its ability to inhibit ERK5-mediated transcription.

  • This compound , while also a potent ERK5 inhibitor, exhibits significant activity against LRRK2. This dual-inhibitor characteristic could be advantageous for studying the interplay between these two kinases or could be a confounding factor in experiments focused solely on ERK5. Its demonstrated ability to inhibit ERK5 autophosphorylation in cells provides direct evidence of target engagement.

Researchers should carefully consider the data presented in this guide, particularly the kinase selectivity profiles, to select the most appropriate inhibitor for their research questions. The detailed experimental protocols provided herein should facilitate the replication and extension of these important findings.

References

A Comparative Guide to ERK5 Inhibitors: JWG-071, XMD8-92, and AX-15836

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The ERK5 pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival, making it an attractive target for therapeutic intervention in diseases such as cancer. This guide provides a detailed comparison of three widely used small molecule inhibitors of ERK5: JWG-071, XMD8-92, and AX-15836, with a focus on their biochemical potency, cellular activity, and selectivity.

Biochemical Potency and Selectivity

The in vitro inhibitory activities of this compound, XMD8-92, and AX-15836 against ERK5 and key off-targets are summarized in the table below. These values, derived from various biochemical assays, highlight the distinct profiles of each inhibitor.

InhibitorTargetAssay TypeIC50 / Kd (nM)Key Off-TargetsIC50 / Kd (nM)Selectivity Notes
This compound ERK5Biochemical88 (IC50)[1][2][3]LRRK2109 (IC50)[1][2]Dual ERK5/LRRK2 inhibitor with >10-fold selectivity over BRD4 compared to XMD8-92. Also inhibits PLK4 and DCAMKL1/2 at low micromolar concentrations.
XMD8-92 ERK5Biochemical80 (Kd)BRD4170 (Kd)Dual ERK5/BRD4 inhibitor. Also inhibits DCAMKL2, PLK4, and TNK1.
AX-15836 ERK5Biochemical8 (IC50)BRD43600 (Kd)Highly selective for ERK5 with over 1,000-fold selectivity against a broad panel of kinases.

Cellular Activity and Paradoxical Activation

The efficacy of these inhibitors in a cellular context is a critical aspect of their utility. While they all demonstrate the ability to inhibit ERK5 signaling within cells, a phenomenon known as "paradoxical activation" has been observed for some ERK5 inhibitors. This involves the binding of the inhibitor to the ERK5 kinase domain, which can induce a conformational change that promotes the nuclear translocation and transcriptional activity of ERK5, despite the inhibition of its kinase activity.

InhibitorCellular ERK5 Inhibition (IC50)Paradoxical ActivationNotes
This compound 20 nM (HeLa cells, autophosphorylation)Reported to cause paradoxical activation.Demonstrates tumor-suppressive activity in endometrial cancer xenografts.
XMD8-92 240 nM (EGF-induced BMK1 activation)Reported to cause paradoxical activation.Cellular effects can be confounded by BRD4 inhibition.
AX-15836 4-9 nM (intracellular potency across various cell lines)Reported to cause paradoxical activation.Despite potent kinase inhibition, it may not phenocopy genetic ERK5 knockdown in all cellular assays due to paradoxical activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents : ERK5 enzyme, kinase buffer, ATP, substrate (e.g., myelin basic protein), and Adapta™ Detection Reagent (Eu-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, EDTA).

  • Procedure :

    • Prepare serial dilutions of the test inhibitor (this compound, XMD8-92, or AX-15836) in the assay buffer.

    • Add the kinase and inhibitor to a 384-well plate and incubate briefly.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect ADP formation by adding the Adapta™ Detection Reagent.

    • After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis : The decrease in TR-FRET signal, which is proportional to the amount of ADP produced, is used to calculate the percent inhibition. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ assay measures the binding of an inhibitor to its target protein within living cells.

  • Reagents : HEK293 cells, plasmid encoding NanoLuc®-ERK5 fusion protein, NanoBRET™ tracer, and test inhibitor.

  • Procedure :

    • Transfect HEK293 cells with the NanoLuc®-ERK5 plasmid.

    • Seed the transfected cells into a 384-well plate.

    • Add the NanoBRET™ tracer and serial dilutions of the test inhibitor to the cells.

    • Incubate to allow for inhibitor binding and tracer displacement.

    • Add the NanoGlo® substrate to measure both NanoLuc® luminescence (donor) and tracer fluorescence (acceptor).

  • Data Analysis : The BRET ratio (acceptor emission/donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined from the dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™)

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound against a large panel of kinases.

  • Principle : A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • Procedure :

    • The test compound is incubated with the DNA-tagged kinase.

    • The mixture is then applied to the immobilized ligand.

    • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis : The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. Results are typically reported as percent of control or as dissociation constants (Kd).

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental approaches, the following diagrams are provided.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activation MEK5 MEK5 MEKK2_3->MEK5 Phosphorylation ERK5_cyto ERK5 MEK5->ERK5_cyto Phosphorylation (TEY motif) ERK5_nuc ERK5 ERK5_cyto->ERK5_nuc Translocation MEF2 MEF2 ERK5_nuc->MEF2 Phosphorylation & Activation Gene_Expression Gene Expression (e.g., c-Myc, Fra1) MEF2->Gene_Expression Transcription

Caption: The ERK5 signaling cascade from extracellular signals to gene expression.

Biochemical_IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Incubation Incubate Inhibitor, Kinase, Substrate, ATP Inhibitor_Dilution->Incubation Reagent_Mix Prepare Kinase, Substrate, & ATP Reagent_Mix->Incubation Add_Detection Add Detection Reagent (e.g., Adapta) Incubation->Add_Detection Read_Signal Read TR-FRET Signal Add_Detection->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve & Calculate IC50 Calculate_Inhibition->Generate_Curve

Caption: Workflow for determining biochemical IC50 values of ERK5 inhibitors.

Cellular_Target_Engagement_Workflow Cell_Culture Culture HEK293 cells Transfection Transfect with NanoLuc-ERK5 plasmid Cell_Culture->Transfection Plating Seed cells into 384-well plate Transfection->Plating Treatment Add NanoBRET Tracer & Inhibitor Dilutions Plating->Treatment Incubation Incubate to equilibrate Treatment->Incubation Detection Add NanoGlo Substrate & Read BRET Signal Incubation->Detection Analysis Calculate BRET ratio & Determine IC50 Detection->Analysis

Caption: Workflow for the NanoBRET cellular target engagement assay.

Conclusion

This compound, XMD8-92, and AX-15836 are valuable tools for studying the biological functions of ERK5. However, their distinct selectivity profiles and the potential for paradoxical activation necessitate careful consideration when interpreting experimental results.

  • This compound offers a balance of potency and improved selectivity over BRD4 compared to XMD8-92, though its dual activity against LRRK2 should be considered.

  • XMD8-92 , while a potent ERK5 inhibitor, exhibits significant off-target activity against BRD4, which can complicate the attribution of its cellular effects solely to ERK5 inhibition.

  • AX-15836 is a highly potent and selective ERK5 kinase inhibitor, making it a preferred tool for dissecting the kinase-dependent functions of ERK5. However, researchers should be aware of the potential for paradoxical activation of ERK5's transcriptional activities.

The choice of inhibitor should be guided by the specific research question and the experimental context. For studies aiming to specifically probe the kinase activity of ERK5, AX-15836 is a strong candidate. When using XMD8-92, appropriate controls, such as selective BRD4 inhibitors, are essential to delineate the contributions of each target. This compound provides an alternative with reduced BRD4 activity but introduces LRRK2 inhibition as a potential confounding factor. Understanding these nuances is critical for the accurate interpretation of data and the advancement of ERK5-targeted drug discovery.

References

Validating ERK5 Target Engagement of JWG-071: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JWG-071's performance in engaging its target, Extracellular signal-regulated kinase 5 (ERK5), with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for ERK5 research.

Introduction to this compound and ERK5

Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]

This compound is a potent and selective chemical probe for ERK5. It was developed as an improvement upon earlier ERK5 inhibitors, such as XMD8-92, offering enhanced selectivity, particularly over the bromodomain-containing protein BRD4. This compound also exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2), making it a dual ERK5/LRRK2 inhibitor. Validating the direct engagement of this compound with ERK5 within a cellular context is critical for accurately interpreting experimental results and advancing drug discovery efforts.

Methods for Validating Target Engagement

Several biophysical and cell-based assays are employed to confirm that a compound directly interacts with its intended target within a cell. This guide will focus on three key methods used to validate the target engagement of this compound with ERK5:

  • Western Blotting: To assess the downstream effects of inhibitor binding on protein phosphorylation.

  • NanoBRET™ Target Engagement Assay: A proximity-based assay to quantify compound binding to a target protein in live cells.

  • Cellular Thermal Shift Assay (CETSA®): To measure the thermal stabilization of a target protein upon ligand binding in intact cells and cell lysates.

Comparative Data of ERK5 Inhibitors

The following table summarizes the inhibitory potency of this compound and other commonly used ERK5 inhibitors. This data is essential for comparing their efficacy and selectivity.

CompoundTarget(s)IC50 (ERK5)Off-Target(s) (IC50)Reference
This compound ERK5, LRRK288 nMLRRK2 (109 nM)
XMD8-92 ERK5, BRDs80 nM (Kd)BRD4 (170 nM, Kd)
BIX02189 MEK51.5 nM (MEK5)ERK5 (59 nM)
SKLB-D18 ERK1/2, ERK559.72 nMERK1 (38.69 nM), ERK2 (40.12 nM)

Experimental Protocols and Supporting Data

This section provides detailed methodologies for the key experiments used to validate this compound's engagement with ERK5, along with representative data.

Western Blotting

Western blotting is a fundamental technique to demonstrate the functional consequence of ERK5 inhibition. By measuring the phosphorylation status of ERK5, researchers can confirm that the inhibitor is effectively blocking the kinase activity in cells. Treatment of cells with this compound has been shown to dose-dependently decrease the mobility of ERK5 on a gel, which is indicative of an inhibition of ERK5 hyperphosphorylation.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., H460 lung cancer cells) and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified period (e.g., 7 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation (Optional but recommended): To enhance the signal for ERK5, immunoprecipitate ERK5 from the cell lysates using an anti-ERK5 antibody.

  • SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against total ERK5 and phosphorylated ERK5 (pERK5). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Logical Workflow for Western Blotting Analysis

A Cell Treatment with this compound B Cell Lysis A->B C Immunoprecipitation of ERK5 B->C D SDS-PAGE C->D E Western Blot D->E F Detection of pERK5 and Total ERK5 E->F G Analysis of Phosphorylation Inhibition F->G

Caption: Workflow for assessing ERK5 phosphorylation inhibition by this compound.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify the binding of a test compound to a target protein in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a vector encoding for a NanoLuc-ERK5 fusion protein.

  • Cell Plating: Seed the transfected cells into a 384-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of this compound to the cells.

  • Substrate Addition: Add the Nano-Glo® substrate to initiate the luciferase reaction.

  • BRET Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the concentration of this compound to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

NanoBRET Assay Principle

cluster_0 No Inhibitor cluster_1 With this compound ERK5_NanoLuc ERK5-NanoLuc Tracer Fluorescent Tracer ERK5_NanoLuc->Tracer Binding -> BRET Signal ERK5_NanoLuc2 ERK5-NanoLuc JWG071 This compound ERK5_NanoLuc2->JWG071 Binding Tracer2 Fluorescent Tracer JWG071->Tracer2 Displacement -> No BRET

Caption: Principle of the NanoBRET target engagement assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that directly measures the engagement of a drug with its target protein in a cellular environment. The principle is that the binding of a ligand, such as this compound, to its target protein, ERK5, increases the protein's thermal stability. This increased stability results in more soluble protein remaining after a heat challenge. A recent study on the dual ERK1/2/5 inhibitor SKLB-D18 demonstrated an increased thermal shift for ERK5 protein after treatment, confirming target engagement.

Experimental Protocol:

  • Cell Treatment: Treat intact cells (e.g., MDA-MB-231 or MDA-MB-468) with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 37°C to 62°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble ERK5 in the supernatant by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble ERK5 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Alternatively, in an isothermal dose-response (ITDR) format, cells are treated with varying concentrations of the inhibitor and heated at a single, fixed temperature. The concentration at which 50% of the protein is stabilized (EC50) can then be determined.

CETSA Workflow

A Cell Treatment (Vehicle vs. This compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Collect Soluble Protein Fraction C->D E Western Blot for ERK5 D->E F Generate Melting Curves E->F G Determine Thermal Shift F->G

References

Unveiling the Kinase Selectivity Profile of JWG-071: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a chemical probe is paramount for accurate data interpretation and therapeutic development. This guide provides a comprehensive comparison of the kinase selectivity of JWG-071, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with other known ERK5 inhibitors. The data presented herein is supported by experimental findings from extensive kinase profiling assays.

This compound is a chemical probe designed for the selective inhibition of ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] While demonstrating high potency for its intended target, a thorough understanding of its interactions with the broader human kinome is essential to mitigate potential confounding effects in experimental settings.

Executive Summary of Kinase Selectivity

This compound exhibits a favorable selectivity profile, with high affinity for ERK5 and limited off-target activity. Extensive screening against a panel of 468 human kinases revealed that at a concentration of 1 µM, only ERK5 and Doublecortin-like kinase 2 (DCAMKL2) showed significant binding.[2] This high degree of selectivity distinguishes this compound from earlier generation ERK5 inhibitors, such as XMD8-92, which is known to be a dual inhibitor of ERK5 and Bromodomain-containing protein 4 (BRD4).[3]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound and comparator compounds against their primary target and key off-targets. This quantitative data allows for a direct comparison of their selectivity profiles.

Kinase This compound IC₅₀ (nM) XMD8-92 Kd (nM) ERK5-IN-1
ERK5 88[4]80[5]-
LRRK2 109--
DCAMKL1 --Activity Detected
DCAMKL2 223190Activity Detected
PLK4 328600Activity Detected
TNK1 -890-
BRD4 >10-fold selective over BRD4 vs. XMD8-92190-

Note: IC₅₀ and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or binding, respectively. A lower value indicates higher potency. Data for ERK5-IN-1 is presented qualitatively based on available information.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize its place in the ERK5 signaling pathway and the general workflow of kinase profiling.

ERK5_Signaling_Pathway GF Growth Factors, Stress RTK Receptor Tyrosine Kinase GF->RTK MEKK2_3 MEKK2/3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription Gene Transcription (Proliferation, Survival) ERK5->Transcription JWG071 This compound JWG071->ERK5

ERK5 Signaling Pathway and Inhibition by this compound.

Kinase_Profiling_Workflow Start Start: Kinase Inhibitor (e.g., this compound) Assay Kinase Binding or Activity Assay (e.g., KINOMEscan, LanthaScreen) Start->Assay KinasePanel Panel of Purified Human Kinases KinasePanel->Assay Data Data Acquisition: Measure Inhibition Assay->Data Analysis Data Analysis: Determine IC₅₀ or % Inhibition Data->Analysis Result Output: Selectivity Profile Analysis->Result

General Experimental Workflow for Kinase Profiling.

Detailed Experimental Protocols

Accurate and reproducible off-target profiling relies on robust experimental methodologies. Below are outlines for key kinase assay protocols used to generate the data in this guide.

KINOMEscan® Competition Binding Assay

The KINOMEscan® assay is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) readout of a DNA tag fused to each kinase. A lower amount of recovered kinase in the presence of the test compound indicates a stronger interaction.

Generalized Protocol:

  • Preparation: A comprehensive panel of human kinases, each tagged with a unique DNA barcode, is prepared. The test compound (e.g., this compound) is solubilized in DMSO.

  • Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Washing: Unbound kinase and test compound are removed by washing the plate.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control, where a lower percentage indicates a higher degree of binding.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring inhibitor binding to the kinase active site.

Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescently labeled tracer, and a serial dilution of the test inhibitor.

  • Assay Assembly: In a microplate, combine the kinase, Eu-labeled antibody, and the test inhibitor at various concentrations.

  • Tracer Addition: Add the fluorescently labeled tracer to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Adapta™ Universal Kinase Assay

The Adapta™ Universal Kinase Assay is a TR-FRET based assay that measures kinase activity by detecting the formation of ADP, a product of the phosphotransferase reaction.

Principle: The assay uses a Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Generalized Protocol:

  • Kinase Reaction: In a microplate, incubate the kinase with its substrate, ATP, and a serial dilution of the test inhibitor. Allow the reaction to proceed for a defined period.

  • Detection: Stop the kinase reaction and add the detection reagents: Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer.

  • Incubation: Incubate the plate to allow the detection reagents to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound stands out as a highly selective chemical probe for studying ERK5 biology. Its limited off-target profile, especially its improved selectivity over BRD4 compared to previous inhibitors, makes it a valuable tool for deconvoluting the specific roles of ERK5 in cellular processes and disease. The provided experimental protocols offer a foundation for researchers to conduct their own kinase profiling studies and contribute to the growing understanding of kinase inhibitor selectivity.

References

A Comparative Guide to the Kinase Cross-Reactivity of JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2] As with any kinase inhibitor, understanding its cross-reactivity profile is crucial for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of this compound's reactivity with other kinases, supported by available experimental data.

Quantitative Analysis of Kinase Inhibition

This compound has been profiled against a panel of kinases to determine its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its primary target, ERK5, and several notable off-target kinases.

KinaseIC50 (nM)Assay Platform
ERK5 (MAPK7) 88 Not Specified
LRRK2109Invitrogen Adapta
DCAMKL2223Invitrogen Z'-lyte
PLK4328Invitrogen Lanthascreen

Data sourced from Gray Lab and Selleck Chemicals websites.[1][2]

Selectivity Insights:

  • This compound demonstrates nearly equal potency against ERK5 and Leucine-rich repeat kinase 2 (LRRK2).[1]

  • It exhibits significantly improved selectivity (over 10-fold) for ERK5 compared to the BET bromodomain family member BRD4, a known off-target of the parent compound XMD8-92.

  • However, this compound retains potency against other kinases, including DCAMKL1 and PLK4.

Experimental Protocols

The IC50 values presented were determined using various commercially available kinase assay platforms. Below are detailed methodologies for the key assays cited.

Invitrogen Adapta™ Universal Kinase Assay (for LRRK2):

The Adapta™ assay is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures kinase activity by detecting the formation of ADP.

  • Kinase Reaction: The kinase (e.g., LRRK2), a suitable substrate, and ATP are combined in a reaction buffer. The reaction is initiated and allowed to proceed for a specified time, during which ATP is converted to ADP by the active kinase.

  • Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

  • Signal Measurement: In the absence of ADP produced by the kinase, the tracer binds to the antibody, resulting in a high FRET signal. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the FRET signal. The signal is measured on a suitable plate reader.

  • Inhibitor Profiling: To determine the IC50 of an inhibitor like this compound, the assay is performed with varying concentrations of the compound, and the resulting dose-response curve is used to calculate the IC50 value.

Invitrogen Z'-LYTE™ Kinase Assay (for DCAMKL2):

The Z'-LYTE™ assay is another FRET-based method that measures kinase activity through the differential proteolysis of a phosphorylated versus a non-phosphorylated peptide substrate.

  • Kinase Reaction: The kinase (e.g., DCAMKL2) is incubated with a FRET-peptide substrate and ATP. The kinase phosphorylates the peptide.

  • Development Reaction: A site-specific protease is added that selectively cleaves the non-phosphorylated peptide.

  • Signal Measurement: Cleavage of the non-phosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the two fluorophores. Phosphorylation protects the peptide from cleavage, thus maintaining the FRET signal. The extent of phosphorylation is determined by measuring the emission ratio.

  • Inhibitor Profiling: IC50 values are determined by performing the assay in the presence of serially diluted this compound.

Invitrogen LanthaScreen™ Eu Kinase Binding Assay (for PLK4):

The LanthaScreen™ binding assay directly measures the binding of an inhibitor to a kinase.

  • Assay Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP pocket of the kinase. This brings the terbium and the tracer into close proximity, resulting in a high FRET signal.

  • Competitive Binding: An inhibitor (e.g., this compound) competes with the tracer for binding to the kinase's ATP site.

  • Signal Measurement: As the inhibitor concentration increases, it displaces the tracer, leading to a decrease in the FRET signal.

  • Inhibitor Profiling: The IC50 is calculated from the dose-response curve of the inhibitor versus the FRET signal.

Visualizing Kinase Selectivity and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of this compound reaction_setup Set up Kinase Reaction with This compound Dilutions compound_prep->reaction_setup kinase_prep Prepare Kinase and Substrate/Tracer Solutions kinase_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation detection Add Detection Reagents (e.g., FRET pairs, Protease) incubation->detection read_plate Measure Signal (e.g., Fluorescence, FRET) detection->read_plate data_analysis Plot Dose-Response Curve read_plate->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc

Figure 1. Experimental workflow for determining kinase inhibitor IC50 values.

signaling_pathway cluster_erk5 Intended Target Pathway: ERK5 cluster_lrrk2 Off-Target Pathway: LRRK2 MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 MEF2 MEF2 (Transcription Factor) ERK5->MEF2 LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking JWG071 This compound JWG071->ERK5 Inhibition (On-Target) JWG071->LRRK2 Inhibition (Off-Target)

Figure 2. Simplified signaling pathways of the intended target (ERK5) and a major off-target (LRRK2) of this compound.

References

A Comparative Guide: JWG-071 vs. siRNA Knockdown for ERK5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a significant therapeutic target in various cancers. This guide provides an objective comparison of two primary methods for inhibiting ERK5 function: the small molecule inhibitor JWG-071 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present available quantitative data from a study on NRAS-mutant melanoma, detail experimental protocols, and visualize the relevant biological and experimental workflows.

Mechanism of Action

This compound: This compound is a kinase-selective chemical probe that acts as an ATP-competitive inhibitor of ERK5. By binding to the ATP pocket of the ERK5 kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. It has been shown to inhibit ERK5 with an IC50 of 88 nM.[1]

siRNA Knockdown of ERK5: Small interfering RNA (siRNA) provides a mechanism for transiently silencing the expression of the MAPK7 gene, which encodes the ERK5 protein. The siRNA duplexes are introduced into cells where they guide the RNA-induced silencing complex (RISC) to cleave the ERK5 mRNA. This targeted degradation of the mRNA prevents its translation into protein, leading to a reduction in the total levels of ERK5. The effects of ERK5 knockdown on cellular processes such as proliferation and invasion have been demonstrated in various cancer cell lines.[1][2]

Quantitative Data Comparison

The following tables summarize data from a study investigating the effects of inhibiting the MEK5/ERK5 pathway in trametinib-resistant (TramR) NRAS-mutant melanoma cells. While not a direct comparison of this compound and ERK5 siRNA, the study utilized this compound and siRNA against MEK5, the upstream kinase responsible for ERK5 activation. The downstream effect of MEK5 knockdown is the inhibition of ERK5 signaling, providing a relevant, albeit indirect, comparison.

Table 1: Effect on Cell Cycle Progression in Trametinib-Resistant NRAS-Mutant Melanoma Cells [3]

Treatment Condition% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Trametinib (Control)55.2%30.1%14.7%
Trametinib + this compound (5 µM)78.9%9.8%11.3%
Trametinib + siMEK575.4%12.3%12.3%

Note: Data is adapted from a study on NRAS-mutant melanoma cells made resistant to trametinib. The siRNA treatment targeted MEK5, the direct upstream activator of ERK5.

Experimental Protocols

This compound Treatment for Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of melanoma cells.

Materials:

  • This compound (stock solution in DMSO)

  • Melanoma cell line (e.g., A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. A common concentration used in studies is 5 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

siRNA Knockdown of ERK5 and Western Blot Analysis

This protocol provides a general procedure for transfecting melanoma cells with ERK5 siRNA and verifying the knockdown efficiency by Western blotting.

Materials:

  • ERK5-specific siRNA duplexes and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Melanoma cell line (e.g., A375)

  • 6-well cell culture plates

  • Complete culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-ERK5 and anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed melanoma cells into 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 50-100 pmol of siRNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5-10 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 500 µL siRNA-lipid complex to the cells in the 6-well plate.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERK5 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe the membrane with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of ERK5 knockdown compared to the non-targeting control.

Visualizations

ERK5 Signaling Pathway

ERK5_Signaling_Pathway Stimuli Growth Factors, Stress RTK Receptor Tyrosine Kinase Stimuli->RTK MEKK2_3 MEKK2/3 RTK->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_cyto ERK5 (Cytoplasm) MEK5->ERK5_cyto phosphorylates ERK5_nuc ERK5 (Nucleus) ERK5_cyto->ERK5_nuc translocates Transcription_Factors MEF2, c-Myc, etc. ERK5_nuc->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression activates

Caption: The MEK5/ERK5 signaling cascade.

Experimental Workflow: this compound Treatment and MTT Assay

JWG071_Workflow start Start seed_cells Seed Melanoma Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (or Vehicle) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end End read->end

Caption: Workflow for assessing cell viability with this compound.

Experimental Workflow: siRNA Knockdown and Western Blot

siRNA_Workflow start Start seed_cells Seed Melanoma Cells in 6-well Plate start->seed_cells transfect Transfect with ERK5 siRNA (or Control siRNA) seed_cells->transfect incubate Incubate 48-72h transfect->incubate lyse Lyse Cells & Quantify Protein incubate->lyse sds_page SDS-PAGE & Western Blot lyse->sds_page detect Detect ERK5 & Loading Control sds_page->detect analyze Analyze Knockdown Efficiency detect->analyze end End analyze->end

Caption: Workflow for ERK5 knockdown and verification.

References

A Comparative Guide to JWG-071: A Chemical Probe for Unraveling ERK5 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. The development of potent and selective chemical probes is paramount to dissecting the nuanced roles of ERK5 in normal physiology and disease.

This guide provides a comprehensive comparison of JWG-071, a notable chemical probe for ERK5, with other commonly used or historically significant ERK5 inhibitors. We present key performance data in a comparative format, detail essential experimental protocols for probe validation, and provide visual representations of relevant signaling pathways and experimental workflows to aid in the selection and application of the most appropriate tool compound for your research needs.

Comparative Analysis of ERK5 Chemical Probes

The ideal chemical probe for studying a protein kinase should exhibit high potency for the target of interest and minimal activity against other kinases and off-target proteins. Here, we compare this compound to other known ERK5 inhibitors, highlighting their biochemical potency, key off-target activities, and cellular efficacy.

Compound ERK5 IC50/Kd Key Off-Target IC50/Kd Cellular EC50 (pERK5 Inhibition) Notes
This compound 88 nM (IC50)[1][2]LRRK2: 109 nM (IC50)[1][2]90 nM (inhibition of EGFR-induced ERK5 autophosphorylation)Kinase-selective probe with improved selectivity over BRD4 compared to XMD8-92.
XMD8-92 80 nM (Kd)BRD4: 190 nM (Kd), DCAMKL2: 190 nM (Kd), PLK4: 600 nM (Kd), TNK1: 890 nM (Kd)~1.5 µM (KiNativ in HeLa cells)Early generation ERK5 inhibitor with significant off-target activity on BRD4, which can confound experimental results.
AX15836 8 nM (IC50)BRD4: 3,600 nM (Kd)4-9 nM (intracellular potency across various cell lines)Highly potent and selective ERK5 inhibitor with over 1,000-fold selectivity against a large kinase panel.
ERK5-IN-1 162 nM (IC50)LRRK2[G2019S]: 26 nM (IC50)90 nM (inhibition of EGFR-induced ERK5 autophosphorylation)Potent and selective, with at least 30-fold selectivity for ERK5 over LRRK2 in cellular assays.

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation and application of chemical probes. Below are detailed protocols for key assays to characterize ERK5 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERK5.

Materials:

  • Recombinant active ERK5 protein

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)

  • Substrate (e.g., 250 µM PIMtide)

  • ATP (e.g., 50 µM [γ-32P]-ATP)

  • Magnesium acetate (10 mM)

  • Test compound (serially diluted)

  • p81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant ERK5 (e.g., 200 ng) in kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C.

  • Initiate the kinase reaction by adding a mixture of magnesium acetate, [γ-32P]-ATP, and the substrate.

  • Allow the reaction to proceed for 20 minutes at 30°C.

  • Terminate the reaction by spotting the mixture onto p81 paper.

  • Wash the p81 paper extensively to remove unincorporated [γ-32P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting the data using a suitable software.

Cellular Phospho-ERK5 Assay (Western Blot)

This assay assesses the ability of a compound to inhibit ERK5 autophosphorylation in a cellular context, a key step in its activation.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and serum

  • Epidermal Growth Factor (EGF)

  • Test compound (serially diluted)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce ERK5 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the anti-phospho-ERK5 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Strip the membrane and re-probe with an anti-total-ERK5 antibody as a loading control.

  • Quantify the band intensities to determine the EC50 value.

Cell Proliferation Assay (MTT)

This assay evaluates the effect of ERK5 inhibition on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • 96-well plates

  • Cell culture medium

  • Test compound (serially diluted)

  • MTT reagent

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase / GPCR Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 ERK5_active->ERK5_nucleus MEF2 MEF2 ERK5_nucleus->MEF2 P Gene_Expression Gene Expression (e.g., c-Jun, c-Myc) MEF2->Gene_Expression

Caption: The ERK5 signaling cascade from extracellular stimuli to gene regulation.

Experimental_Workflow Compound_Library Compound Library (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay Compound_Library->Biochemical_Assay Cellular_Target_Engagement Cellular Phospho-ERK5 Assay Biochemical_Assay->Cellular_Target_Engagement Functional_Assay Cell-Based Functional Assays (Proliferation, Migration) Cellular_Target_Engagement->Functional_Assay Selectivity_Profiling Kinome-wide Selectivity Screen Functional_Assay->Selectivity_Profiling Probe_Validation Validated Chemical Probe Selectivity_Profiling->Probe_Validation

Caption: A typical workflow for the validation of an ERK5 chemical probe.

Probe_Validation_Logic Start Start with a putative ERK5 inhibitor Potency Is it potent in a biochemical assay? (e.g., IC50 < 100 nM) Start->Potency Cellular_Activity Does it inhibit ERK5 phosphorylation in cells at a similar concentration? Potency->Cellular_Activity Yes Discard_Potency Discard or Optimize (Low Potency) Potency->Discard_Potency No Selectivity Is it selective against a broad kinase panel and key off-targets (e.g., BRD4)? Cellular_Activity->Selectivity Yes Discard_Cellular Discard or Optimize (Poor Cell Permeability/Target Engagement) Cellular_Activity->Discard_Cellular No Phenotype Does it produce a cellular phenotype consistent with ERK5 inhibition? Selectivity->Phenotype Yes Discard_Selectivity Discard or Use with Caution (Off-target Effects) Selectivity->Discard_Selectivity No Validated_Probe Validated Chemical Probe Phenotype->Validated_Probe Yes Re-evaluate Re-evaluate Mechanism or Target Link to Phenotype Phenotype->Re-evaluate No

References

Unraveling the Distinct Phenotypes of ERK5 Inhibition: A Comparative Guide to JWG-071 and Other ERK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of ERK5-targeted therapies, a nuanced understanding of the available inhibitors is paramount. This guide provides a comprehensive comparison of JWG-071 with other prominent ERK5 inhibitors, focusing on their distinct phenotypic effects, supported by quantitative data and detailed experimental protocols.

Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a compelling target in oncology and other therapeutic areas.[1][2][3] Its role in regulating cell proliferation, survival, and migration makes it a focal point for inhibitor development.[2][3] However, the unique structural features of ERK5, particularly its large C-terminal domain with transcriptional activation capabilities, have led to complex and sometimes paradoxical effects with small molecule inhibitors. This guide will dissect these complexities, with a particular focus on the kinase-selective chemical probe, this compound, in comparison to other widely used inhibitors such as XMD8-92 and AX15836.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and specificity of a kinase inhibitor are fundamental to its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the in vitro potency and selectivity of this compound against other key ERK5 inhibitors.

InhibitorTargetIC50 (nM)Kd (nM)Reference(s)
This compound ERK5 88 -
LRRK2109-
DCAMKL2223-
PLK4328-
XMD8-92ERK5-80
BRD4(1)-170
DCAMKL2-190
PLK4-600
TNK1-890
AX15836ERK58-
BRD4-3600

Table 1: In Vitro Potency of ERK5 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound, XMD8-92, and AX15836 against their primary target, ERK5, and key off-targets. Lower values indicate higher potency.

InhibitorSelectivity Profile HighlightsReference(s)
This compound Kinase-selective probe for ERK5 with significant activity against LRRK2. Designed for improved selectivity over BRD4 compared to XMD8-92.
XMD8-92Dual inhibitor of ERK5 and the BET bromodomain family member BRD4. Also inhibits other kinases such as DCAMKL2, PLK4, and TNK1.
AX15836Highly selective ERK5 inhibitor with over 1,000-fold selectivity for ERK5 over a broad panel of other kinases. Exhibits weak affinity for BRD4.

Table 2: Selectivity Profiles of ERK5 Inhibitors. This table provides a qualitative summary of the selectivity of each inhibitor, emphasizing their intended targets and significant off-target activities.

The Critical Phenotypic Difference: Paradoxical Activation of ERK5 Transcriptional Activity

A pivotal discovery in the study of ERK5 inhibitors has been the phenomenon of "paradoxical activation." Unlike genetic ablation of ERK5, which consistently leads to specific cellular phenotypes, treatment with many ATP-competitive ERK5 kinase inhibitors can paradoxically increase the transcriptional activity of ERK5's C-terminal transactivation domain (TAD). This occurs because inhibitor binding to the kinase domain induces a conformational change that exposes the nuclear localization signal (NLS), leading to nuclear translocation and subsequent activation of ERK5-mediated gene transcription.

This paradoxical activation is a crucial phenotypic differentiator among ERK5 inhibitors and has significant implications for interpreting experimental results.

  • This compound , while being a potent kinase inhibitor, has been shown, like other kinase domain-binding inhibitors, to induce this paradoxical activation of the ERK5 TAD.

  • XMD8-92 , due to its dual activity against both ERK5 and BRD4, exhibits a more complex phenotypic profile. Its effects on gene transcription are a composite of both ERK5 kinase inhibition, paradoxical ERK5 TAD activation, and BRD4 inhibition. This makes it challenging to attribute observed phenotypes solely to ERK5 inhibition.

  • AX15836 , despite its high selectivity for the ERK5 kinase domain, also causes paradoxical activation of the ERK5 TAD. Notably, studies have shown that the phenotypic outcomes of selective ERK5 kinase inhibition with AX15836 do not always mirror those of ERK5 gene knockout, underscoring the importance of the non-catalytic functions of ERK5.

Comparative Phenotypic Effects on Cellular Processes

The distinct molecular mechanisms of these inhibitors translate to varying effects on cellular phenotypes such as proliferation and immune response.

  • Cell Proliferation: While early studies with less selective inhibitors suggested a primary role for ERK5 kinase activity in cancer cell proliferation, recent evidence with highly selective inhibitors like AX15836 indicates that kinase inhibition alone may not be sufficient to suppress proliferation in all contexts. The anti-proliferative effects observed with dual ERK5/BRD4 inhibitors like XMD8-92 are likely a combination of inhibiting both targets.

  • Immune Response: Studies using AX15836 have demonstrated that selective ERK5 kinase inhibition does not impact inflammatory cytokine responses in the same way that dual ERK5/BRD4 inhibitors or ERK5 gene knockdown do. This suggests that the previously reported roles of ERK5 in immunity may be mediated by its non-catalytic functions or by the off-target effects of less selective compounds.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental approaches discussed, the following diagrams are provided.

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Stress Stress MEKK2_3 MEKK2/3 Stress->MEKK2_3 Receptor Tyrosine Kinase->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5_cyto ERK5 MEK5->ERK5_cyto phosphorylates ERK5_nuc ERK5 ERK5_cyto->ERK5_nuc translocates MEF2 MEF2 ERK5_nuc->MEF2 phosphorylates & activates Gene Transcription Gene Transcription (Proliferation, Survival) MEF2->Gene Transcription

Caption: The canonical MEK5/ERK5 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitor_Treatment Treatment with ERK5 Inhibitors In_Vitro_Kinase_Assay->Inhibitor_Treatment KINOMEscan KINOMEscan (Selectivity Profiling) KINOMEscan->Inhibitor_Treatment Cell_Culture Cell Culture (e.g., HeLa, Cancer Cell Lines) Cell_Culture->Inhibitor_Treatment EGF_Stimulation EGF Stimulation Inhibitor_Treatment->EGF_Stimulation MTT_Assay MTT Assay (Cell Viability) Inhibitor_Treatment->MTT_Assay Reporter_Assay Luciferase Reporter Assay (Transcriptional Activity) Inhibitor_Treatment->Reporter_Assay Western_Blot Western Blot (p-ERK5 Analysis) EGF_Stimulation->Western_Blot

Caption: General experimental workflow for comparing ERK5 inhibitors.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key experiments cited in the comparison of ERK5 inhibitors.

In Vitro Kinase Assay (for IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ERK5 by 50%.

Materials:

  • Recombinant active ERK5 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (at a concentration close to the Km for ERK5)

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test inhibitors (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

  • In a 96-well plate, add the kinase buffer, recombinant ERK5 enzyme, and the inhibitor solution.

  • Add the substrate (MBP) to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

EGF-Stimulated ERK5 Autophosphorylation Assay in HeLa Cells (Western Blot)

Objective: To assess the ability of an inhibitor to block ERK5 activation in a cellular context.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-ERK5 and total-ERK5.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the inhibition of ERK5 phosphorylation.

Cell Viability (MTT) Assay

Objective: To measure the effect of an inhibitor on the metabolic activity of cells, as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Conclusion

The landscape of ERK5 inhibition is more complex than simple kinase activity blockade. The phenotypic consequences of using small molecule inhibitors are profoundly influenced by their selectivity profiles and, critically, by the paradoxical activation of ERK5's transcriptional functions. This compound serves as a valuable, more BRD4-selective chemical probe compared to its predecessor XMD8-92 for dissecting the kinase-dependent functions of ERK5. However, researchers must remain cognizant of the paradoxical activation phenomenon. For studies aiming to understand the full biological roles of ERK5, a multi-faceted approach combining selective kinase inhibitors like this compound and AX15836 with genetic knockdown or knockout models is essential. This comparative guide provides the foundational data and methodologies to enable more informed and precise investigations into the multifaceted roles of ERK5 in health and disease.

References

Comparative Analysis of JWG-071 in BRD4-Expressing Cell Lines: A Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor JWG-071 with established Bromodomain and Extra-Terminal (BET) domain inhibitors. A critical clarification is that while this compound was developed from a chemical scaffold capable of dual kinase-bromodomain activity, it was specifically engineered as a potent and selective kinase inhibitor with activity against ERK5 and LRRK2, and is notably selective over the BET family protein BRD4. This guide will therefore compare the distinct target profiles of this compound and canonical BET inhibitors to highlight the principles of inhibitor specificity and selectivity in drug discovery.

Introduction to Target Classes

This compound and its Primary Kinase Targets:

This compound is a chemical probe designed for the selective inhibition of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7), and Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] ERK5 is a key component of the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival. LRRK2 is a large, complex protein with both kinase and GTPase activity, and mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease.

BET Inhibitors and their Epigenetic Target BRD4:

In contrast, compounds like JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib) are well-characterized inhibitors of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[4][5] BRD4 is the most studied member of this family and plays a crucial role in the transcription of key oncogenes, such as c-Myc, making it an attractive target in cancer therapy. BET inhibitors competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory activities of this compound and selected BET inhibitors against their respective primary targets. This data illustrates the distinct selectivity profiles of these compounds.

CompoundPrimary Target(s)Target ClassIC50 / KdBRD4 ActivityReference(s)
This compound ERK5, LRRK2Kinase88 nM (IC50), 109 nM (IC50)Selective over BRD4 (No quantitative IC50 reported)
(+)-JQ1 BRD2, BRD3, BRD4, BRDTBET Bromodomain~50-90 nM (Kd for BRD4)Potent Inhibitor
OTX015 (Birabresib) BRD2, BRD3, BRD4BET Bromodomain92-112 nM (IC50 range)Potent Inhibitor
I-BET762 (Molibresib) BRD2, BRD3, BRD4BET Bromodomain~35 nM (IC50)Potent Inhibitor

Experimental Methodologies

Detailed protocols for key assays are provided below to allow for replication and validation of inhibitor performance.

Kinase Inhibition Assay (for this compound)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against a purified kinase.

Principle: The assay measures the ability of a kinase to phosphorylate a specific substrate. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant ERK5 or LRRK2 enzyme.

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • This compound stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

BET Bromodomain Binding Assay (AlphaScreen for JQ1, OTX015, I-BET762)

This protocol describes a high-throughput AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the binding of BET inhibitors to BRD4.

Principle: This is a bead-based proximity assay. A biotinylated histone peptide (the ligand) is captured by streptavidin-coated Donor beads, and a His-tagged BRD4 bromodomain protein is captured by anti-His antibody-conjugated Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 520-620 nm. An inhibitor that disrupts the protein-peptide interaction will reduce the signal.

Materials:

  • His-tagged recombinant BRD4 bromodomain 1 (BD1) or 2 (BD2).

  • Biotinylated tetra-acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac).

  • Streptavidin-coated Donor beads and anti-6xHis Acceptor beads (PerkinElmer).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

  • BET inhibitor (JQ1, OTX015, or I-BET762) stock solution (in DMSO).

  • 384-well ProxiPlates (PerkinElmer).

  • EnVision plate reader or similar instrument capable of AlphaScreen detection.

Procedure:

  • Prepare serial dilutions of the BET inhibitor in DMSO, and then dilute further in assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the ProxiPlate.

  • Add the His-tagged BRD4 protein to the wells.

  • Add the biotinylated histone H4 peptide to the wells.

  • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the protein.

  • In low light conditions, add a mixture of the Donor and Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow bead-protein/peptide binding to reach equilibrium.

  • Read the plate on an EnVision reader.

  • Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the distinct cellular pathways targeted by this compound and BET inhibitors.

ERK5_Signaling_Pathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase Ligand->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates MEF2 MEF2 (Transcription Factor) ERK5->MEF2 Phosphorylates & Activates JWG071 This compound JWG071->ERK5 Inhibits Proliferation Cell Proliferation, Survival, Differentiation MEF2->Proliferation Regulates Transcription

Caption: Simplified ERK5 signaling pathway targeted by this compound.

BRD4_Mechanism_of_Action cluster_0 Chromatin Histones Acetylated Histones (H3K27ac) DNA DNA BRD4 BRD4 BRD4->Histones Binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits BETi BET Inhibitors (JQ1, OTX015, etc.) BETi->BRD4 Competitively Binds & Displaces RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Elongates

Caption: Mechanism of action of BET inhibitors on BRD4-mediated transcription.

Experimental Workflow

The following diagram outlines a general workflow for assessing the specificity of a small molecule inhibitor.

Inhibitor_Specificity_Workflow Start Start: Compound of Interest BiochemScreen Primary Target Assay (e.g., Kinase Assay) Start->BiochemScreen Det_IC50 Determine IC50 for Primary Target BiochemScreen->Det_IC50 SelectivityPanel Selectivity Profiling (e.g., KinomeScan or AlphaScreen Panel) Det_IC50->SelectivityPanel CellAssay Cellular Target Engagement (e.g., CETSA, NanoBRET) Det_IC50->CellAssay Analysis Data Analysis: Compare On-Target vs. Off-Target Potency SelectivityPanel->Analysis FunctionalAssay Cellular Functional Assay (e.g., Proliferation, Apoptosis) CellAssay->FunctionalAssay FunctionalAssay->Analysis Conclusion Conclusion: Define Specificity Profile Analysis->Conclusion

Caption: Experimental workflow for determining inhibitor specificity.

References

Safety Operating Guide

Proper Disposal of JWG-071: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of JWG-071, a kinase-selective chemical probe for ERK5. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. All disposal procedures should be conducted in accordance with local, state, and federal regulations, as well as institutional environmental health and safety (EHS) guidelines.

Key Hazard Data
Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity (Category 4)Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound in various forms.

Disposal of Unused or Expired this compound (Solid)
  • Containerization: Ensure the original container of solid this compound is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the CAS number (2250323-50-1), and the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Segregation: Store the container with other compatible solid chemical waste, away from acids, bases, and oxidizing agents[1].

  • Waste Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in regular laboratory or municipal trash.

Disposal of this compound Solutions
  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Suitable container materials include glass or polyethylene.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and an estimated concentration of the active compound. Include the appropriate hazard pictograms.

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring the lid is securely fastened to prevent evaporation and spills.

  • Disposal: Contact your institution's EHS office for pickup and disposal by a certified hazardous waste management company. Do not pour this compound solutions down the drain.

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Waste: Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed and reused. If the glassware is to be discarded, it should be disposed of as hazardous solid waste.

  • Labeling: All containers for contaminated solid waste must be clearly labeled as "Hazardous Waste" and specify the contaminant (this compound).

  • Disposal: Dispose of the collected contaminated materials through your institution's hazardous waste program.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound.

JWG_071_Disposal_Workflow cluster_solid Solid this compound Disposal cluster_solution This compound Solution Disposal cluster_contaminated Contaminated Materials Disposal solid_start Unused/Expired Solid this compound solid_container Securely Seal in Labeled Container solid_start->solid_container solid_waste Store as Hazardous Solid Waste solid_container->solid_waste solid_pickup Arrange for EHS Pickup solid_waste->solid_pickup solution_start Waste this compound Solution solution_collect Collect in Labeled Waste Container solution_start->solution_collect solution_waste Store in Satellite Accumulation Area solution_collect->solution_waste solution_pickup Arrange for EHS Pickup solution_waste->solution_pickup contaminated_start Contaminated Labware/PPE contaminated_collect Segregate and Collect in Labeled Container contaminated_start->contaminated_collect contaminated_waste Store as Hazardous Solid Waste contaminated_collect->contaminated_waste contaminated_pickup Arrange for EHS Pickup contaminated_waste->contaminated_pickup

Caption: Workflow for the disposal of solid, solution, and contaminated forms of this compound.

Disposal_Decision_Tree start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No solid_procedure Follow Solid Disposal Protocol is_solid->solid_procedure Yes is_contaminated Is it contaminated material? is_solution->is_contaminated No solution_procedure Follow Solution Disposal Protocol is_solution->solution_procedure Yes contaminated_procedure Follow Contaminated Materials Protocol is_contaminated->contaminated_procedure Yes improper_disposal Do NOT Discard in Trash or Drain is_contaminated->improper_disposal No

Caption: Decision tree for selecting the appropriate this compound disposal procedure.

References

Personal protective equipment for handling JWG-071

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the kinase-selective chemical probe, JWG-071. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or gogglesEnsure a proper fit to prevent splashes from entering the eyes. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. Avoid touching surfaces such as doorknobs, pens, or personal devices with gloved hands.
Body Protection Laboratory coatA fully buttoned lab coat provides a barrier against accidental spills. Consider a chemically resistant apron for added protection when handling larger volumes.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for all handling of powdered this compound and for preparing stock solutions.Avoid creating dust or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be required.

Emergency Procedures

Immediate and appropriate action during an emergency is critical. The following table outlines first aid and spill cleanup procedures.

Emergency Scenario Immediate Actions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, contain the spill and prevent it from entering drains. Ventilate the area and wash the spill site after material pickup is complete.

Handling and Storage

Proper handling and storage are vital for maintaining the chemical's stability and preventing accidental exposure.

Procedure Guideline
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or solution. Use only in a chemical fume hood. Wash hands thoroughly after handling.
Storage Store in a tightly closed container. Keep in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder and -80°C for stock solutions.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and labware, should be considered contaminated and disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for the disposal of this compound waste.

Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocols: In Vitro Kinase Assay

This section provides a general protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against its target, ERK5. Specific concentrations and incubation times may need to be optimized for your experimental setup.

Objective: To determine the IC50 value of this compound for ERK5.

Materials:

  • Recombinant human ERK5 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, recombinant ERK5 enzyme, and the substrate.

  • Dispense Reagents:

    • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

    • Add the kinase reaction mix to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final concentration of ATP should be close to the Km value for ERK5.

  • Incubate: Incubate the plate at 30°C for a set period (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Stop the reaction by adding the ADP-Glo™ Reagent.

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence on a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

This compound is a selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The ERK5 signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and survival.

Caption: The ERK5 signaling pathway is activated by upstream kinases MEKK2/3 and MEK5 in response to growth factors and cellular stress. Activated ERK5 translocates to the nucleus to regulate gene expression. This compound selectively inhibits ERK5 kinase activity.

References

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